PM-43I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H50F2N3O10P |
|---|---|
Molecular Weight |
777.8 g/mol |
IUPAC Name |
[[difluoro-[4-[(E)-4-[[(3S)-1-[2-(N-methylanilino)-2-oxoethyl]-2-oxoazepan-3-yl]amino]-4-oxobut-2-en-2-yl]phenyl]methyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C38H50F2N3O10P/c1-26(22-31(44)41-30-16-12-13-21-43(33(30)46)23-32(45)42(8)29-14-10-9-11-15-29)27-17-19-28(20-18-27)38(39,40)54(49,52-24-50-34(47)36(2,3)4)53-25-51-35(48)37(5,6)7/h9-11,14-15,17-20,22,30H,12-13,16,21,23-25H2,1-8H3,(H,41,44)/b26-22+/t30-/m0/s1 |
InChI Key |
MUOJHRIQZPVHNP-ZLMUDAIHSA-N |
Isomeric SMILES |
C/C(=C\C(=O)N[C@H]1CCCCN(C1=O)CC(=O)N(C)C2=CC=CC=C2)/C3=CC=C(C=C3)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC(=CC(=O)NC1CCCCN(C1=O)CC(=O)N(C)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the IL-4/IL-13 Signaling Pathway and the STAT6 Inhibitor PM-43I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathway, a critical axis in type 2 inflammatory responses, and the inhibitory mechanism of PM-43I, a novel small molecule targeting this cascade. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the core biological processes to support research and development in allergic and inflammatory diseases.
The IL-4/IL-13 Signaling Pathway: A Central Regulator of Type 2 Immunity
Interleukin-4 and Interleukin-13 are pleiotropic Th2 cytokines that play pivotal roles in the pathogenesis of allergic diseases such as asthma and atopic dermatitis.[1][2] They orchestrate a range of cellular responses, including B-cell proliferation and immunoglobulin E (IgE) class switching, T helper 2 (Th2) cell differentiation, and M2 macrophage polarization.[1][3]
The signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective receptor complexes on the cell surface. There are two main types of receptor complexes:
-
Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). This receptor is primarily expressed on hematopoietic cells and binds exclusively to IL-4.[1][2]
-
Type II Receptor: A heterodimer of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor is found on both hematopoietic and non-hematopoietic cells and can be activated by both IL-4 and IL-13.[1][2]
Upon ligand binding, the receptor chains dimerize, leading to the activation of associated Janus kinases (JAKs). Specifically, the Type I receptor activates JAK1 and JAK3, while the Type II receptor activates JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1] These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IL-4Rα chain.
These phosphorylated tyrosine residues serve as docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[3] STAT6 is recruited to the receptor complex via its Src homology 2 (SH2) domain and is subsequently phosphorylated by the activated JAKs at tyrosine 641 (Tyr641).[3][4]
Phosphorylated STAT6 (pSTAT6) molecules then dissociate from the receptor, homodimerize through reciprocal pTyr-SH2 interactions, and translocate to the nucleus.[3] In the nucleus, pSTAT6 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[3] This leads to the expression of genes responsible for the hallmark features of type 2 inflammation.[1][3]
Figure 1: The IL-4/IL-13 signaling pathway.
This compound: A Potent Small Molecule Inhibitor of STAT6
This compound is a novel, cell-permeable, phosphatase-stable phosphopeptidomimetic designed to inhibit the activity of STAT6.[3][5] It was developed based on the structure of the cytoplasmic docking site on IL-4Rα for STAT6, with the aim of blocking the recruitment and subsequent phosphorylation of STAT6.[3][5] By targeting the SH2 domain of STAT6, this compound effectively disrupts a critical step in the IL-4/IL-13 signaling cascade.[3][5]
Quantitative Data on this compound Activity
The inhibitory potential of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | Recombinant STAT6 | 1.8 µM | Cell-free fluorescence polarization assay | [5] |
| IC50 | Recombinant STAT5B | 3.8 µM | Cell-free fluorescence polarization assay | [5] |
| IC50 | Recombinant STAT3 | 29.9 µM | Cell-free fluorescence polarization assay | [5] |
| EC50 | STAT6 Phosphorylation | 1-2 µM | IL-4 stimulated Beas-2B cells | [5] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Allergic Airway Disease
| Parameter | Value | Model System | Reference |
| Minimum ED50 | 0.25 µg/kg | Ovalbumin-sensitized and challenged mice | [5] |
Mechanism of Action of this compound
This compound acts as a competitive inhibitor, targeting the SH2 domain of STAT6.[3][5] This prevents the binding of STAT6 to the phosphorylated IL-4Rα, thereby inhibiting its JAK-mediated phosphorylation, dimerization, and nuclear translocation. The logical relationship of this inhibitory action is depicted below.
Figure 2: Logical relationship of this compound's inhibitory action.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro STAT6 Phosphorylation Inhibition Assay (Western Blot)
This protocol describes the assessment of this compound's ability to inhibit IL-4-induced STAT6 phosphorylation in a human airway epithelial cell line.[5]
Experimental Workflow:
Figure 3: Experimental workflow for STAT6 phosphorylation inhibition assay.
Methodology:
-
Cell Culture: Beas-2B immortalized human airway epithelial cells are cultured in appropriate media until they reach a suitable confluency.
-
Serum Starvation: Cells are serum-starved for a defined period (e.g., overnight) to reduce basal signaling activity.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Cytokine Stimulation: Cells are then stimulated with a fixed concentration of recombinant human IL-4 for a defined duration (e.g., 1 hour) to induce STAT6 phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are resolved by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT6 (Tyr641) and total STAT6. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified by densitometry, and the ratio of pSTAT6 to total STAT6 is calculated to determine the extent of inhibition by this compound.
In Vivo Murine Model of Allergic Airway Disease
This protocol outlines a common model used to evaluate the in vivo efficacy of anti-asthmatic compounds like this compound.[5]
Methodology:
-
Sensitization: Mice (e.g., C57BL/6) are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections of OVA emulsified in an adjuvant like alum. This is usually performed on days 0 and 7.[6]
-
Drug Administration: Following a rest period, sensitized mice are treated with this compound or a vehicle control. Administration can be via various routes, such as intranasal, to target the airways directly.[5]
-
Allergen Challenge: Mice are subsequently challenged with the allergen (e.g., aerosolized OVA) on multiple consecutive days to induce an allergic inflammatory response in the lungs.[6]
-
Assessment of Airway Hyperresponsiveness (AHR): AHR, a key feature of asthma, is measured in response to a bronchoconstrictor like methacholine using techniques such as invasive plethysmography.[5]
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential analysis.[5]
-
Lung Histology: Lung tissues are collected, fixed, and sectioned for histological analysis to assess features like mucus production (e.g., PAS staining) and inflammatory cell infiltration.
-
Cytokine Analysis: Cytokine levels in the BAL fluid or lung homogenates can be measured by ELISA or other immunoassays to assess the Th2 inflammatory response.
Conclusion
The IL-4/IL-13 signaling pathway, with STAT6 as its central downstream effector, represents a highly validated target for the development of therapeutics for type 2 inflammatory diseases. This compound has emerged as a potent and selective small molecule inhibitor of STAT6, demonstrating significant efficacy in preclinical models of asthma. Its mechanism of action, directly targeting the SH2 domain of STAT6, offers a promising approach to attenuate the pathogenic consequences of aberrant IL-4 and IL-13 signaling. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for allergic and inflammatory conditions.
References
- 1. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-4 induces serine phosphorylation of the STAT6 transactivation domain in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PM-43I on STAT6-Dependent Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in the pathogenesis of allergic and inflammatory diseases such as asthma. PM-43I has emerged as a potent small-molecule inhibitor of STAT6, offering a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the effects of this compound on STAT6-dependent gene expression, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Introduction: The STAT6 Signaling Pathway
The STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective cell surface receptors. This binding event leads to the activation of Janus kinases (JAKs), which in turn phosphorylate a specific tyrosine residue (Tyr641) on the STAT6 protein. Phosphorylated STAT6 then forms homodimers, translocates to the nucleus, and binds to specific DNA sequences known as gamma-activated sites (GAS) in the promoters of target genes, thereby initiating their transcription. This pathway is central to the differentiation of T helper 2 (Th2) cells, immunoglobulin class switching to IgE in B cells, and the activation of various inflammatory cells.
Figure 1: The IL-4/IL-13/STAT6 signaling pathway.
This compound: A Dual Inhibitor of STAT5 and STAT6
This compound is a novel phosphopeptidomimetic small molecule developed to inhibit the activation of STAT6.[1] It was designed based on the docking site of STAT6 to the IL-4 receptor alpha (IL-4Rα), specifically targeting the Src homology 2 (SH2) domain of STAT6.[1] The SH2 domain is crucial for the recruitment of STAT6 to the activated receptor complex and its subsequent phosphorylation by JAKs. By binding to the SH2 domain, this compound competitively inhibits the interaction of STAT6 with the IL-4Rα, thereby preventing its phosphorylation and activation.[1] Notably, due to the significant sequence similarity in their SH2 domains, this compound also potently inhibits STAT5, another key transcription factor involved in allergic inflammation.[1]
Figure 2: Mechanism of action of this compound.
Quantitative Effects of this compound on STAT6 Activity and Gene Expression
The inhibitory activity of this compound has been quantified in both in vitro and in vivo models.
In Vitro Inhibition of STAT6 Phosphorylation
This compound has been shown to effectively inhibit the IL-4-stimulated phosphorylation of STAT6 in human bronchial epithelial cells (Beas-2B).[2]
| Cell Line | Stimulus | This compound Concentration | Inhibition of STAT6 Phosphorylation |
| Beas-2B | IL-4 | 2.5 µM | 82%[2] |
| Beas-2B | IL-4 | 5 µM | 79%[2] |
Table 1: In Vitro Efficacy of this compound on STAT6 Phosphorylation.
In Vivo Efficacy in a Mouse Model of Allergic Airway Disease
In a preclinical mouse model of allergic airway disease, intranasal administration of this compound demonstrated potent inhibition of the inflammatory response.[1]
| Animal Model | Administration Route | This compound Dose (ED50) | Outcome |
| Mouse (Allergic Airway Disease) | Intranasal | 0.25 µg/kg[1] | Reversal of preexisting allergic airway disease[1] |
Table 2: In Vivo Efficacy of this compound.
Effect on STAT6-Dependent Gene Expression
This compound, by inhibiting STAT6 activation, is expected to downregulate the expression of a wide array of STAT6-dependent genes involved in allergic inflammation. While specific quantitative data for this compound's effect on a broad panel of genes is not extensively published, its impact can be inferred from studies on STAT6-deficient models and the known targets of the IL-4/STAT6 pathway. Key STAT6 target genes include those encoding for chemokines, cytokines, and transcription factors crucial for the Th2 immune response.
| Gene | Function | Expected Effect of this compound |
| GATA3 | Master regulator of Th2 cell differentiation | Downregulation |
| CCL11 (Eotaxin-1) | Chemoattractant for eosinophils | Downregulation |
| CCL17 (TARC) | Chemoattractant for Th2 cells | Downregulation |
| CCL22 (MDC) | Chemoattractant for Th2 cells | Downregulation |
| FCER1A (IgE Receptor) | High-affinity IgE receptor component | Downregulation |
| IL4R | IL-4 Receptor alpha chain (positive feedback) | Downregulation |
Table 3: Representative STAT6-Dependent Target Genes and the Expected Effect of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on STAT6-dependent gene expression.
Figure 3: General experimental workflow for in vitro studies.
Western Blot for Phosphorylated STAT6 (pSTAT6)
Objective: To determine the effect of this compound on IL-4-induced STAT6 phosphorylation.
Materials:
-
Beas-2B cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Recombinant human IL-4
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate Beas-2B cells and grow to 80-90% confluency.
-
Serum-starve cells for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for 2 hours.
-
Stimulate cells with IL-4 (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pSTAT6 and anti-total STAT6) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize pSTAT6 levels to total STAT6 levels.
-
STAT6 Luciferase Reporter Gene Assay
Objective: To measure the effect of this compound on STAT6 transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT6-responsive luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Recombinant human IL-4
-
Dual-luciferase reporter assay system
Protocol:
-
Transfection:
-
Co-transfect cells with the STAT6-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
Allow cells to express the reporters for 24-48 hours.
-
-
Treatment:
-
Pre-treat cells with this compound or vehicle control for 2 hours.
-
Stimulate cells with IL-4 for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the unstimulated control.
-
Real-Time Quantitative PCR (RT-qPCR) for STAT6 Target Genes
Objective: To quantify the effect of this compound on the mRNA expression of STAT6-dependent genes.
Materials:
-
Cells treated with this compound and/or IL-4
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., GATA3, CCL11, CCL17) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
-
qPCR:
-
Set up qPCR reactions with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Conclusion
This compound is a potent dual inhibitor of STAT5 and STAT6 that effectively blocks the IL-4/IL-13 signaling pathway. Its ability to inhibit STAT6 phosphorylation and subsequent gene expression makes it a promising therapeutic candidate for allergic and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the molecular effects of this compound and similar compounds on STAT6-dependent cellular processes. Further research focusing on a comprehensive transcriptomic analysis following this compound treatment will provide a more complete understanding of its impact on the STAT6-regulated gene network.
References
The Role of PM-43I in Th2 Immune Responses: A Technical Guide
This technical guide provides an in-depth analysis of the small molecule PM-43I and its role in modulating T helper 2 (Th2) immune responses. The information is targeted towards researchers, scientists, and professionals in drug development.
Executive Summary
This compound is a novel phosphopeptidomimetic small molecule designed to inhibit the activation of Signal Transducer and Activator of Transcription 6 (STAT6) and STAT5.[1][2] It achieves this by targeting the Src homology 2 (SH2) domains of these transcription factors, which are critical for their function.[1] The IL-4/IL-13 signaling pathway, which is pivotal for Th2 differentiation and the pathogenesis of allergic diseases like asthma, relies on the activation of STAT6.[1][2][3] By blocking this pathway, this compound has been shown to potently inhibit and even reverse allergic airway disease in preclinical mouse models.[1][2] It has demonstrated efficacy at very low doses, with a minimum effective dose (ED50) of 0.25 μg/kg, and is cleared through the kidneys without long-term toxicity.[1][2]
Core Mechanism of Action
This compound is a peptidomimetic compound developed to block the docking of STAT6 to its receptor, the IL-4 receptor α (IL-4Rα), and subsequent phosphorylation of Tyr641 on STAT6.[1][2] This inhibition of STAT6 phosphorylation is crucial as STAT6 is a key transcription factor in the Th2 differentiation pathway.[4] Upon activation by cytokines like IL-4 and IL-13, STAT6 would normally promote the expression of GATA-binding protein 3 (GATA3), the master regulator of Th2 cell development.[4][5] GATA3, in turn, orchestrates the expression of Th2-associated cytokines such as IL-4, IL-5, and IL-13.[5] this compound also demonstrates potent inhibition of STAT5, another transcription factor involved in allergic airway disease.[1]
Signaling Pathway
The signaling cascade targeted by this compound is central to the development of Th2-mediated inflammation.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been evaluated in murine models of allergic airway disease. The following tables summarize the key quantitative findings.
In Vitro Inhibition of STAT6 Phosphorylation
| Compound | Concentration for Complete Inhibition | Cell Line | Stimulant |
| This compound | 1-2 μM | MDA-MB-468 | Epidermal Growth Factor (EGF) / IFN-γ |
Data extracted from a study assessing inhibition of various SH2 domain-containing proteins.[1]
In Vivo Efficacy in Allergic Airway Disease Model (BALB/c Mice)
| Treatment | Dose (μg/kg) | Airway Hyperresponsiveness (AHR) | Airway Inflammatory Cells | Lung IL-4 Secreting Cells |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | 0.025 - 25 | Progressive Reduction | Significantly Reduced | Significantly Reduced |
| This compound | 0.25 | Maximally Effective | Significantly Reduced | Significantly Reduced |
This dose-ranging analysis demonstrated that the efficacy of this compound increased inversely with the dose, down to a maximally effective dose of 0.25 μg/kg.[1]
Effect of Systemic vs. Local Administration on Splenic Cytokine Responses
| Administration Route | Treatment | Ovalbumin-Specific IL-4 Secreting Cells | IFN-γ or IL-17 Secreting Cells |
| Intraperitoneal (i.p.) | This compound | Significantly Reduced | No Difference |
| Intranasal | This compound | Not Inhibited | Not Inhibited |
Systemic administration of this compound specifically inhibits STAT6-dependent adaptive Th2 immune responses, while local administration to the lungs does not impair systemic Th2 responses, suggesting local inhibition of STAT6 in airway cells is responsible for the observed reduction in allergic airway disease.[1]
Long-Term Treatment Effects (8 months)
| Treatment | Antigen-Specific IgG2a (Th1) to IgE (Th2) Ratio |
| This compound | Significantly Increased |
Long-term therapy with this compound may suppress established allergic memory responses, favoring a Th1 over a Th2 antibody isotype profile.[1]
Experimental Protocols
The following methodologies are based on the descriptions provided in the primary research articles.
Murine Model of Allergic Airway Disease
A common model used to test the efficacy of this compound involves inducing allergic airway disease in mice.
Detailed Steps:
-
Sensitization: Mice (e.g., BALB/c strain, known for exaggerated Th2 responses) are sensitized with an intraperitoneal injection of an allergen like ovalbumin (OVA) mixed with an adjuvant such as alum.[1] This is typically repeated after a week.
-
Challenge: Following sensitization, the mice are challenged by local administration of the allergen to the lungs, for example, through intranasal delivery of OVA on several consecutive days.
-
Treatment: this compound or a vehicle control is administered to the mice. The route of administration (e.g., intraperitoneal for systemic effects or intranasal for local effects) and the timing relative to the challenge are key variables.[1]
-
Analysis: Within 24 to 48 hours after the final challenge, various parameters are assessed:
-
Airway Hyperresponsiveness (AHR): Measured to assess the severity of the asthma-like phenotype.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to count the number of inflammatory cells, particularly eosinophils.
-
Lung Cytokine Analysis: Lung tissue is processed to determine the number of cytokine-secreting cells (e.g., IL-4, IL-5, IL-13, IFN-γ, IL-17) using techniques like ELISpot.
-
Serum Antibody Levels: Blood is collected to measure the levels of allergen-specific antibodies, such as IgE (indicative of a Th2 response) and IgG2a (indicative of a Th1 response).[1]
-
In Vitro STAT Phosphorylation Assay
-
Cell Culture: A suitable cell line, such as MDA-MB-468 breast cancer cells, is cultured.[1]
-
Inhibition: The cells are pre-treated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with an appropriate agonist to induce STAT phosphorylation (e.g., epidermal growth factor for STAT3 and STAT5, or IFN-γ for STAT1).[1]
-
Detection: The levels of phosphorylated STAT proteins are measured using techniques like Western blotting or flow cytometry with phospho-specific antibodies.
Conclusion
This compound represents a promising class of small molecules for the treatment of Th2-mediated diseases like asthma.[1][2] Its targeted inhibition of the STAT5/6 signaling pathway effectively reduces key features of allergic airway disease in preclinical models, including airway hyperresponsiveness, eosinophilia, and Th2 cytokine production.[1] The ability of this compound to be administered locally to the lungs and its favorable safety profile in animal studies further underscore its potential for clinical development.[1][2] Future research will likely focus on translating these findings to human clinical trials and further elucidating the broader immunomodulatory effects of this compound.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9765099B2 - STAT6 inhibitors - Google Patents [patents.google.com]
- 4. T Helper 2 Cell Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Structural Basis of PM-43I Inhibition of STAT6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling, pathways central to the pathogenesis of allergic and inflammatory diseases such as asthma. Consequently, STAT6 has emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of the structural and molecular basis of STAT6 inhibition by PM-43I, a potent peptidomimetic inhibitor. We consolidate quantitative data on its inhibitory activity, detail relevant experimental methodologies, and visualize the underlying biological and experimental frameworks. This document serves as a comprehensive resource for researchers engaged in the development of novel STAT6-targeted therapeutics.
Introduction to STAT6 Signaling
STAT6 is a key transcription factor in the JAK/STAT signaling pathway, which is initiated by the binding of cytokines like IL-4 and IL-13 to their respective receptors.[1] This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for the Src Homology 2 (SH2) domain of STAT6.[1] Upon recruitment to the receptor, STAT6 itself is phosphorylated by JAKs at a conserved tyrosine residue (Tyr641).[1] This phosphorylation event triggers the homodimerization of STAT6 molecules through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT6 dimer then translocates to the nucleus, where it binds to specific DNA sequences in the promoters of target genes, driving their transcription and leading to the physiological responses associated with IL-4 and IL-13, including T-helper type 2 (Th2) cell differentiation and allergic inflammation.[2]
This compound: A Potent Inhibitor of STAT6
This compound is a peptidomimetic small molecule designed to inhibit the function of STAT6.[3] It was developed through structure-activity relationship studies based on compounds that block the docking site of STAT6 to the IL-4 receptor α (IL-4Rα).[3] this compound acts by targeting the SH2 domain of STAT6, thereby preventing its recruitment to the phosphorylated IL-4Rα and subsequent phosphorylation of Tyr641.[1][3] This blockade of STAT6 activation effectively abrogates the downstream signaling cascade.
Mechanism of Action
The primary mechanism of this compound is the competitive inhibition of the STAT6 SH2 domain. The SH2 domain is a structurally conserved protein domain that recognizes and binds to specific phosphotyrosine-containing peptide sequences.[3] By mimicking the phosphotyrosine motif of the IL-4Rα docking site, this compound occupies the binding pocket of the STAT6 SH2 domain. This prevents the interaction between STAT6 and the activated cytokine receptor, thereby inhibiting the crucial phosphorylation of STAT6 at Tyr641. Without this phosphorylation, STAT6 cannot dimerize and translocate to the nucleus to initiate gene transcription.
dot
Figure 1. Mechanism of this compound action.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 (µM) | Reference |
| Recombinant STAT6 | Fluorescence Polarization | 1.8 | [3] |
| Recombinant STAT5B | Fluorescence Polarization | 3.8 | [3] |
| Recombinant STAT3 | Fluorescence Polarization | 29.9 | [3] |
| Table 1. In Vitro Inhibitory Activity of this compound. |
| Cell Line | Assay | Parameter Measured | Effective Concentration (µM) | Reference |
| Beas-2B | Western Blot | pSTAT6 Inhibition | 1 - 2 | [3] |
| Beas-2B | Western Blot | pSTAT6 Inhibition | EC50: 1 - 2.5 | [3] |
| Table 2. Cell-Based Inhibitory Activity of this compound. |
Structural Basis of Inhibition
While a co-crystal structure of this compound bound to the STAT6 SH2 domain is not publicly available, molecular modeling studies of similar phosphopeptide mimetics provide significant insights into the binding mechanism.[1] These studies reveal that the inhibitor binds to the conserved phosphotyrosine-binding pocket of the SH2 domain.
Key interactions include:
-
Phosphotyrosine Mimic: The core of this compound mimics phosphotyrosine, allowing it to form critical hydrogen bonds and electrostatic interactions with conserved residues within the SH2 domain's binding pocket, such as a conserved arginine residue.[3]
-
Hydrophobic Interactions: The peptidomimetic scaffold of this compound is designed to make favorable hydrophobic contacts with non-polar residues lining the specificity pocket adjacent to the phosphotyrosine binding site.
The selectivity of this compound for STAT6 and STAT5 over STAT3 can be attributed to differences in the amino acid composition of their respective SH2 domains.[3] The binding pocket of STAT3 contains residues that would create steric hindrance or unfavorable electrostatic interactions with the structure of this compound.[3]
dot
Figure 2. this compound interaction with STAT6 SH2 domain.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound.
Fluorescence Polarization Assay for IC50 Determination
This assay is used to quantify the binding affinity of this compound to the STAT6 SH2 domain in a competitive format.
-
Principle: A fluorescently labeled phosphopeptide probe that binds to the STAT6 SH2 domain is used. When the probe is bound to the larger STAT6 protein, its tumbling in solution is slowed, resulting in a high fluorescence polarization signal. When an inhibitor like this compound displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
-
Materials:
-
Recombinant STAT6 protein (containing the SH2 domain)
-
Fluorescently labeled phosphopeptide probe (e.g., a fluorescein-labeled peptide corresponding to the STAT6 binding site on IL-4Rα)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
384-well black, non-binding microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled phosphopeptide probe at a constant concentration in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the probe solution, the recombinant STAT6 protein at a fixed concentration, and the various concentrations of this compound. Include control wells with probe and protein (no inhibitor) and probe only (no protein or inhibitor).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for In-Cell STAT6 Phosphorylation
This method is used to assess the ability of this compound to inhibit STAT6 phosphorylation in a cellular context.
-
Principle: Cells are treated with this compound and then stimulated with IL-4 to induce STAT6 phosphorylation. Cell lysates are then subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated STAT6 (pSTAT6) and total STAT6.
-
Materials:
-
Cell line (e.g., Beas-2B human bronchial epithelial cells)
-
Cell culture medium and supplements
-
This compound
-
IL-4
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-pSTAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with IL-4 for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT6 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of pSTAT6.
-
dot
Figure 3. Workflow for characterizing this compound.
Conclusion
This compound is a well-characterized inhibitor of STAT6 that functions by targeting the SH2 domain and preventing its activation by phosphorylation. The quantitative data demonstrate its potency and selectivity, and the established experimental protocols provide a framework for its further evaluation. While a definitive co-crystal structure remains to be elucidated, molecular modeling provides a strong basis for understanding its inhibitory mechanism. This technical guide consolidates the key information on the structural basis of this compound inhibition of STAT6, offering a valuable resource for the continued development of targeted therapies for allergic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
PM-43I: A Novel Inhibitor of STAT5/6 Signaling with Potent Anti-Inflammatory Properties
A Technical Whitepaper for Researchers and Drug Development Professionals
PM-43I has emerged as a promising small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription (STAT) 5 and 6 proteins, key mediators in allergic inflammation. This document provides an in-depth technical guide on the anti-inflammatory properties of this compound, detailing its mechanism of action, experimental validation, and quantitative effects on inflammatory markers.
Core Mechanism of Action: Targeting the STAT5/6 Signaling Axis
This compound is a phosphopeptidomimetic small molecule designed to block the Src homology 2 (SH2) domain of STAT6, a critical step in the IL-4/IL-13 signaling pathway that drives allergic inflammation.[1][2][3] By competitively inhibiting the docking of STAT6 to the IL-4 receptor α (IL-4Rα), this compound prevents the subsequent phosphorylation and activation of STAT6.[1][2][3] Notably, due to significant sequence similarity, this compound also potently inhibits STAT5, another key cytokine signaling protein.[1] This dual inhibition of STAT5 and STAT6 is believed to contribute to its superior efficacy in preclinical models of allergic airway disease.[1]
The binding of cytokines IL-4 or IL-13 to their receptor complex initiates a signaling cascade that is central to the pathogenesis of asthma and other allergic diseases.[1][2][4][5] This cascade culminates in the activation of STAT6, which then translocates to the nucleus to drive the expression of genes responsible for the characteristic features of allergic inflammation, including airway hyperresponsiveness, eosinophilia, and mucus production.[1][3] this compound effectively disrupts this pathway at a critical juncture.
In Vitro and In Vivo Anti-Inflammatory Efficacy
The anti-inflammatory potential of this compound has been demonstrated in both cellular assays and preclinical animal models of allergic airway disease.
In Vitro Inhibition of STAT6 Phosphorylation
In studies using Beas-2B immortalized human airway cells, this compound demonstrated a dose-dependent inhibition of IL-4-stimulated STAT6 phosphorylation.[6] At concentrations of 2.5 µM and 5 µM, this compound reduced STAT6 phosphorylation levels to 18% and 21%, respectively.[6] The inhibitory concentration required to completely block STAT6 phosphorylation was observed to be between 1 and 2 μM.[1]
Preclinical Efficacy in a Murine Model of Allergic Airway Disease
This compound has shown significant efficacy in a murine model of Aspergillus niger-induced allergic airway disease.[1] Intranasal administration of this compound led to a marked reduction in key inflammatory parameters.
Table 1: Effect of this compound on Airway Hyperreactivity (AHR) in Mice [1]
| Treatment Group | Dose (µg/kg) | Peak AHR (cm H₂O/s) |
| Vehicle | - | ~17.5 |
| This compound | 25 | ~10.0 |
| This compound | 2.5 | ~7.5 |
| This compound | 0.25 | ~5.0 |
| This compound | 0.025 | ~7.5 |
Data are representative of multiple independent experiments.
Table 2: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Inflammatory Cells [1]
| Treatment Group | Dose (µg/kg) | Total Cells (x10⁵) | Eosinophils (x10⁵) |
| Vehicle | - | ~3.5 | ~2.0 |
| This compound | 25 | ~2.0 | ~0.5 |
| This compound | 2.5 | ~1.5 | ~0.25 |
| This compound | 0.25 | ~1.0 | ~0.1 |
| This compound | 0.025 | ~1.25 | ~0.15 |
Data are representative of multiple independent experiments.
Table 3: Effect of this compound on Lung Cytokine-Secreting Cells [1]
| Treatment Group | Dose (µg/kg) | IL-4 Secreting Cells (per 10⁶ lung cells) | IL-17 Secreting Cells (per 10⁶ lung cells) |
| Vehicle | - | ~1200 | ~800 |
| This compound | 25 | ~400 | ~300 |
| This compound | 2.5 | ~300 | ~200 |
| This compound | 0.25 | ~200 | ~150 |
| This compound | 0.025 | ~250 | ~175 |
Data are representative of multiple independent experiments.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Murine Model of Infectious Allergic Airway Disease
The anti-inflammatory effects of this compound were evaluated in a well-established murine model of allergic airway disease induced by a fungal allergen.
Experimental Workflow:
Protocol:
-
Animals: BALB/c or C57BL/6 mice were used for these studies.[1] All experimental protocols were approved by the Institutional Animal Care and Use Committee of Baylor College of Medicine.[1][2]
-
Allergen Challenge: Mice were challenged intranasally with 4 x 10⁵ Aspergillus niger conidia every other day for a minimum of six challenges.[1][2]
-
Treatment: this compound or a vehicle control (DLPC) was administered intranasally at specified doses.[1] For the reversal model, treatment was initiated after the establishment of allergic airway disease.[1]
-
Assessment of Airway Hyperreactivity (AHR): AHR was measured in response to increasing doses of acetylcholine.[1]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF was collected to perform differential cell counts, including eosinophils, monocytes, neutrophils, and lymphocytes.[1]
-
Cytokine Analysis: The number of IL-4, IL-17, and IFN-γ-secreting cells in the lungs was determined.[1]
Pharmacokinetic Studies
The distribution and clearance of this compound were assessed in naïve mice.
Protocol:
-
Administration: Naïve mice were treated intranasally with 250 μg/kg of this compound.[1]
-
Sample Collection: Lungs, liver, kidney, and urine were collected over a 48-hour period.[1]
-
Analysis: The concentration of this compound and its metabolites was quantified using a highly sensitive HPLC-MS method.[1][3]
The results of these studies indicated that this compound is efficiently cleared through the kidneys and is eliminated from the lungs within 48 hours, with no evidence of long-term toxicity.[1][2]
Conclusion
This compound is a potent, dual inhibitor of STAT5 and STAT6 with significant anti-inflammatory properties demonstrated in preclinical models of allergic airway disease. Its targeted mechanism of action, efficacy at low doses, and favorable preliminary safety profile make it a compelling candidate for further clinical development for the treatment of asthma and other allergic conditions. The detailed experimental data and protocols provided in this whitepaper offer a solid foundation for researchers and drug development professionals interested in advancing this novel therapeutic agent.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. Inflammation in Asthma: Mechanistic Insights and the Role of Biologics in Therapeutic Frontiers | MDPI [mdpi.com]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: In Vivo Efficacy of PM-43I in a Murine Model of Ovalbumin-Induced Allergic Asthma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation. A key signaling cascade implicated in the pathogenesis of asthma involves Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which activate the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6).[1][2] The ovalbumin (OVA)-induced allergic asthma model in mice is a robust and widely used preclinical model that recapitulates key features of human asthma.[3][4] PM-43I is a novel small molecule inhibitor that targets the Src homology 2 (SH2) domains of both STAT5 and STAT6, thereby blocking their activation.[1][5] This dual inhibition is thought to suppress both the STAT6-dependent T-helper 2 (Th2) adaptive immune response and the STAT5-dependent innate lymphoid cell (ILC2) driven responses, which contribute to the disease phenotype.[5] This document provides a detailed protocol for evaluating the in vivo efficacy of this compound in the OVA-induced mouse model of allergic asthma.
Signaling Pathway of this compound Inhibition
The binding of cytokines IL-4 and IL-13 to the IL-4Rα receptor subunit triggers the activation of associated Janus kinases (JAKs). These kinases phosphorylate the receptor, creating docking sites for the SH2 domains of STAT5 and STAT6. Upon recruitment, STAT5 and STAT6 are themselves phosphorylated, leading to their dimerization, translocation to the nucleus, and activation of gene expression that drives the asthmatic phenotype. This compound acts as a potent inhibitor by targeting the SH2 domains of STAT5 and STAT6, preventing their phosphorylation and subsequent activation.[1][5]
Caption: this compound inhibits the IL-4/IL-13 pathway by blocking STAT5/6 activation.
Experimental Protocols
This section details the materials and methods required to establish the OVA-induced asthma model and assess the therapeutic efficacy of this compound.
Materials and Reagents
-
Animals: Female BALB/c mice, 6-8 weeks old.[6]
-
Test Compound: this compound.
-
Vehicle Control: Appropriate vehicle for this compound solubilization.
-
Sensitizing Agent: Chicken egg ovalbumin (OVA), Grade V.
-
Adjuvant: Aluminum hydroxide (Alum).
-
Challenge Agent: Ovalbumin (OVA), Grade V, for aerosolization.
-
Buffers: Sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Anesthetic: For terminal procedures.
-
Aerosol Delivery System: Nebulizer and exposure chamber.
-
Airway Responsiveness Measurement System: Whole-body plethysmography system.
-
Reagents for Endpoint Analysis: Methacholine, ELISA kits for cytokines (IL-4, IL-13) and OVA-specific IgE, reagents for cell counting and histology (H&E, PAS stains).
Experimental Workflow
The protocol involves a sensitization phase to induce an allergic phenotype, followed by a challenge phase to trigger the asthmatic response, during which the therapeutic compound is administered.
Caption: Timeline for OVA sensitization, challenge, and this compound treatment in mice.
Step-by-Step Protocol
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Sensitization Phase:
-
Treatment and Challenge Phase:
-
From Day 28 to Day 30, administer this compound to the treatment group. Studies have shown that an inhaled dose of 0.25 µg/kg is highly effective.[5] Administer the vehicle to the control and OVA-only groups.
-
Approximately 1-2 hours after treatment, challenge the mice (excluding the negative control group) with an aerosol of 1-2% OVA in saline for 20-30 minutes using a nebulizer in an exposure chamber.[7][8] The negative control group is challenged with saline aerosol only.
-
-
Endpoint Analysis (Day 31):
-
Perform all analyses 24-48 hours after the final OVA challenge.
-
Endpoint Analysis Methodologies
-
Airway Hyperresponsiveness (AHR): Measure AHR using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.
-
Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis:
-
Anesthetize mice and perform a tracheotomy.
-
Lavage the lungs with PBS.
-
Determine the total leukocyte count using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) after staining.[6]
-
-
Serum Analysis: Collect blood via cardiac puncture. Isolate serum to measure levels of OVA-specific IgE and IgG1 by ELISA.
-
Lung Histology:
-
Cytokine Analysis: Homogenize lung tissue or use BALF supernatant to measure levels of Th2 cytokines like IL-4 and IL-13 by ELISA.[5]
Expected Results and Data Presentation
Treatment with this compound is expected to significantly ameliorate the hallmarks of allergic asthma in the OVA-challenged mice. The following tables summarize representative quantitative data based on preclinical studies of this compound.[5]
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Dose (µg/kg) | AHR (Penh value) vs. Vehicle |
| Vehicle Control | - | Baseline |
| OVA + Vehicle | - | Markedly Increased |
| OVA + this compound | 0.25 | Significantly Reduced |
| OVA + this compound | 0.025 | Moderately Reduced |
Data presented is illustrative of expected outcomes.
Table 2: Effect of this compound on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (µg/kg) | Total Cells (x10⁵) | Eosinophils (x10⁴) |
| Vehicle Control | - | ~0.5 | < 0.1 |
| OVA + Vehicle | - | ~8.0 | ~5.0 |
| OVA + this compound | 0.25 | Significantly Reduced | Significantly Reduced |
| OVA + this compound | 0.025 | Significantly Reduced | Significantly Reduced |
Data presented is illustrative of expected outcomes based on published findings showing significant reductions.[5]
Table 3: Effect of this compound on Lung Cytokine-Producing Cells
| Treatment Group | Dose (µg/kg) | IL-4 Secreting Cells (per 10⁶ cells) | IL-17 Secreting Cells (per 10⁶ cells) |
| Vehicle Control | - | Low | Low |
| OVA + Vehicle | - | Markedly Increased | Markedly Increased |
| OVA + this compound | 0.25 | Significantly Reduced | Significantly Reduced |
Data presented is illustrative of expected outcomes. This compound treatment significantly reduces lung IL-4 and IL-17-secreting cells.[5]
Conclusion
The ovalbumin-induced allergic asthma mouse model is a critical tool for the preclinical evaluation of novel therapeutics. The small molecule this compound, a dual inhibitor of STAT5 and STAT6, demonstrates potent efficacy in this model, significantly reducing airway hyperresponsiveness, eosinophilic inflammation, and pro-inflammatory cytokine production at very low doses.[5] The protocols outlined in this document provide a comprehensive framework for researchers to independently validate and expand upon these findings, facilitating the further development of this compound and other STAT inhibitors for the treatment of allergic asthma. Notably, this compound has been shown to be efficiently cleared with no long-term toxicity, further highlighting its potential for clinical development.[5][9]
References
- 1. biocompare.com [biocompare.com]
- 2. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 9. medindia.net [medindia.net]
Application Notes and Protocols for PM-43I in a Murine Asthma Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PM-43I, a dual inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6, in a murine model of allergic asthma. The protocols and data presented are based on preclinical studies demonstrating the efficacy of this compound in mitigating key features of asthma.[1][2][3]
Introduction
Asthma is a chronic inflammatory disease of the airways, pathogenically driven in many cases by type 2 immune responses.[4] Key cytokines in this pathway, Interleukin-4 (IL-4) and Interleukin-13 (IL-13), signal through the IL-4 receptor α (IL-4Rα) to activate the transcription factor STAT6.[1][2] This signaling cascade is crucial for driving hallmark features of asthma, including airway hyperresponsiveness (AHR), mucus production, and eosinophilic inflammation.[4][5] this compound is a novel small molecule inhibitor that targets the Src homology 2 (SH2) domains of both STAT5 and STAT6, effectively blocking their activation.[1] By inhibiting these key transcription factors, this compound has been shown to potently suppress allergic airway disease in murine models.[1][3]
Mechanism of Action
This compound is a peptidomimetic compound designed to block the docking of STAT6 to its receptor, thereby preventing its phosphorylation and subsequent activation.[1][2] Uniquely, this compound also demonstrates potent inhibition of STAT5.[1] This dual-inhibitory action is thought to contribute to its superior in vivo efficacy compared to selective STAT6 inhibitors, as it can suppress both STAT6-dependent T-helper 2 (Th2) adaptive immunity and STAT5-dependent innate lymphoid cell (ILC2)-driven responses, both of which are implicated in the pathogenesis of allergic asthma.[1]
Below is a diagram illustrating the signaling pathway targeted by this compound.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Cytokines in Murine Allergic Airway Disease and Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PM-43I in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM-43I is a novel small molecule inhibitor targeting the Src homology 2 (SH2) domains of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1][2] By blocking the docking site of STAT6 to the IL-4 receptor α (IL-4Rα) and subsequent phosphorylation, this compound effectively inhibits the activation of these key transcription factors.[1][2][3] This compound has shown significant potential in preclinical models of allergic airway disease, such as asthma, by suppressing STAT5- and STAT6-dependent signaling pathways.[1][2][3][4] These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound is a phosphopeptidomimetic compound designed to competitively bind to the SH2 domains of STAT5 and STAT6.[1] This binding prevents their interaction with phosphorylated tyrosine residues on cytokine receptors, such as the IL-4Rα, thereby inhibiting their activation through phosphorylation.[1][2][3] The inhibition of STAT5 and STAT6 phosphorylation subsequently blocks their dimerization, nuclear translocation, and downstream gene transcription, which are critical for the inflammatory responses in allergic diseases.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Notes |
| IC50 (recombinant STAT6) | 1.8 µM | N/A | Reflects binding affinity to the isolated protein.[1] |
| In-cell STAT6 Inhibition | 1 - 2.5 µM | Beas-2B | Concentration range for effective inhibition of IL-4 stimulated STAT6 phosphorylation.[1][5] |
| STAT6 Phosphorylation Inhibition | 18% of control | Beas-2B | At a concentration of 2.5 µM.[5] |
| STAT6 Phosphorylation Inhibition | 21% of control | Beas-2B | At a concentration of 5 µM.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
For optimal results and to maintain the integrity of the compound, it is crucial to follow proper storage and handling procedures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound by dissolving the powder in an appropriate volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (please verify the molecular weight from the supplier's datasheet) in the calculated volume of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]
Protocol 2: In Vitro Treatment of Cells with this compound
This protocol outlines the general procedure for treating adherent cell lines with this compound. The optimal concentration and treatment time should be determined empirically for each cell line and experimental condition.
Materials:
-
Adherent cells (e.g., A549, BEAS-2B)[1]
-
Complete cell culture medium (e.g., DMEM/F-12)[1]
-
Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Cytokine for stimulation (e.g., recombinant human IL-4)[1]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
The day before the experiment, reduce the serum concentration in the cell culture medium to 2% FBS to minimize background signaling.[1]
-
Prepare working solutions of this compound by diluting the stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 0.05, 0.5, 1, 2.5, 5 µM).[5]
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Pre-treat the cells with this compound for a period of up to 2 hours.[1][5]
-
Following the pre-treatment, stimulate the cells with the appropriate cytokine (e.g., 2 ng/mL IL-4) for the desired time period to induce STAT6 phosphorylation.[1]
-
After stimulation, proceed with downstream analysis such as protein extraction for Western blotting or cell lysis for other assays.
Protocol 3: Western Blot Analysis of STAT6 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on STAT6 phosphorylation.
Materials:
-
Cell lysates from Protocol 2
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells treated according to Protocol 2 with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an anti-total-STAT6 antibody.
Visualizations
Caption: this compound inhibits the IL-4/IL-13 signaling pathway by preventing STAT6 phosphorylation.
Caption: Workflow for assessing this compound's effect on STAT6 phosphorylation in cell culture.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: The Use of PM-43I in Beas-2B Human Airway Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM-43I is a small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 6 (STAT6). In the context of respiratory research, the human bronchial epithelial cell line, Beas-2B, serves as a critical in vitro model for studying airway inflammation and the effects of potential therapeutics. This document provides detailed application notes and protocols for the use of this compound in Beas-2B cells, focusing on its mechanism of action, experimental procedures, and expected outcomes.
Mechanism of Action of this compound in Beas-2B Cells
This compound exerts its effects by inhibiting the phosphorylation of STAT6. Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are key cytokines in type 2 inflammatory responses, which are implicated in allergic airway diseases like asthma. Upon binding to their receptors on the surface of Beas-2B cells, IL-4 and IL-13 activate Janus kinases (JAKs), which in turn phosphorylate STAT6. Phosphorylated STAT6 (pSTAT6) then dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators, including chemokines such as eotaxin-3 (CCL11) and monocyte chemoattractant protein-1 (MCP-1/CCL2). This compound specifically interferes with the phosphorylation of STAT6, thereby blocking this signaling cascade and subsequent inflammatory responses.
Data Presentation
Quantitative Analysis of this compound Activity in Beas-2B Cells
The following tables summarize the key quantitative data regarding the use of this compound in Beas-2B cells.
| Parameter | Value | Experimental Conditions | Reference |
| EC50 for pSTAT6 Inhibition | 1 - 2 µM | Beas-2B cells stimulated with IL-4. | [1] |
| Cytotoxicity (IC50) | 8 - 10 µM | 72-hour exposure of Beas-2B cells, assessed by MTT assay. | [1] |
Table 1: Potency and Cytotoxicity of this compound in Beas-2B Cells
| Condition | Eotaxin-3 (CCL11) Secretion | MCP-1 (CCL2) Secretion | Reference |
| Untreated Control | Baseline | Baseline | [2][3] |
| IL-4 or IL-13 Stimulation | Increased | Increased | [2][3][4] |
| IL-4 or IL-13 Stimulation + STAT6 Inhibitor | Significantly Reduced | Significantly Reduced | [2][3][4] |
Table 2: Effect of STAT6 Inhibition on Chemokine Secretion in Beas-2B Cells
Experimental Protocols
Protocol 1: Beas-2B Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the Beas-2B human bronchial epithelial cell line.
Materials:
-
Beas-2B cells (ATCC® CRL-9609™)
-
BEGM™ Bronchial Epithelial Cell Growth Medium BulletKit™ (Lonza, CC-3170)
-
Fetal Bovine Serum (FBS)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Media Preparation: Prepare complete BEGM medium by adding all the provided supplements. For routine culture, supplement the medium with 10% FBS.
-
Cell Thawing: Quickly thaw a frozen vial of Beas-2B cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete BEGM. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete BEGM. Seed the cells in a T-75 flask at a density of 1-2 x 10^4 cells/cm².
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, wash the flask with PBS and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 5-10 minutes until the cells detach. Neutralize the trypsin with complete BEGM, centrifuge the cells, and re-seed into new flasks at the desired density.
Protocol 2: STAT6 Phosphorylation Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation in Beas-2B cells.
Materials:
-
Beas-2B cells cultured in 6-well plates
-
This compound (and other STAT6 inhibitors as controls)
-
Recombinant Human IL-4
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed Beas-2B cells in 6-well plates and grow to 80-90% confluency. The day before the experiment, replace the medium with serum-free BEGM.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) or vehicle (DMSO) for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with 2 ng/mL of recombinant human IL-4 for 1 hour.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT6 antibody as a loading control.
-
Protocol 3: Chemokine Secretion Assay (ELISA)
This protocol details the measurement of eotaxin-3 (CCL11) or MCP-1 (CCL2) secretion from Beas-2B cells following treatment with this compound and cytokine stimulation.
Materials:
-
Beas-2B cells cultured in 24-well plates
-
This compound
-
Recombinant Human IL-4 or IL-13
-
Human Eotaxin-3/CCL11 or MCP-1/CCL2 ELISA Kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed Beas-2B cells in 24-well plates and grow to 80-90% confluency. Replace with serum-free medium overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound or vehicle for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with IL-4 or IL-13 (e.g., 10-20 ng/mL) for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for eotaxin-3 or MCP-1 according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of the chemokine in each sample based on a standard curve.
Visualizations
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and its inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound in Beas-2B cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin (IL)-4 and IL-13 up-regulate monocyte chemoattractant protein-1 expression in human bronchial epithelial cells: involvement of p38 mitogen-activated protein kinase, extracellular signal-regulated kinase 1/2 and Janus kinase-2 but not c-Jun NH2-terminal kinase 1/2 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma | European Respiratory Society [publications.ersnet.org]
Application Notes and Protocols: Aerosol Delivery of PM-43I in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical evaluation of PM-43I, a potent STAT5/6 inhibitor, when delivered via aerosolization for the treatment of allergic airway diseases. The following sections summarize key quantitative data, outline experimental methodologies, and visualize the underlying signaling pathway and experimental workflows.
Introduction
This compound is a novel phosphopeptidomimetic small molecule designed to target the Src homology 2 (SH2) domains of both STAT5 and STAT6, critical transcription factors in the signaling pathways of IL-4 and IL-13, which are heavily implicated in the pathogenesis of asthma and other allergic airway diseases.[1][2][3][4] By inhibiting the activation of STAT5 and STAT6, this compound effectively blocks the downstream inflammatory cascade.[1] Preclinical studies have demonstrated that aerosol delivery of this compound is a promising therapeutic strategy, allowing for direct targeting of the lungs, thereby maximizing local efficacy and minimizing potential systemic side effects.[1] This document details the key findings and methodologies from these preclinical investigations.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of aerosolized this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Condition | Concentration | Result |
| Beas-2B (immortalized human airway cells) | IL-4 stimulated | 2.5 µM | 79% inhibition of STAT6 phosphorylation |
| Beas-2B (immortalized human airway cells) | IL-4 stimulated | 5 µM | 82% inhibition of STAT6 phosphorylation |
Data extracted from in vitro experiments on human airway cells.[5]
Table 2: In Vivo Efficacy of this compound in a Murine Model of Allergic Airway Disease
| Parameter | Dosage | Result |
| Minimum Effective Dose (ED50) | 0.25 µg/kg | Reversal of preexisting allergic airway disease |
| Daily Inhaled Dose | 75 µg/kg | Improved survival in influenza-infected mice |
| Long-term Treatment (8 months) | 250 µg/kg (every other day) | Promoted antigen-specific TH1 antibody response |
Data from a preclinical murine model of asthma.[1][3]
Table 3: Pharmacokinetic Profile of Intranasally Administered this compound (250 µg/kg) in Mice
| Tissue | Time Point | Predominant Species Detected | Key Observation |
| Lungs | 0-48 hours | Prodrug (bis-, mono-POM) and Active Drug (non-POM) | Drug persists for more than 24 hours |
| Liver | Peak | Active Drug (non-POM) only | Rapid metabolism of the prodrug |
| Kidney | 0-48 hours | Prodrug and Active Drug | Efficient clearance |
| Urine | 0-48 hours | Prodrug and Active Drug | Renal excretion is a major elimination pathway |
Pharmacokinetic data following a single intranasal dose in mice.[1]
Table 4: Aerosol Characteristics of this compound Formulation
| Parameter | Value | Significance |
| Formulation | This compound packaged in DLPC | Stable delivery of the prodrug |
| Particle Size | >70% of particles 0.5–3 µm | Optimal for deposition in the lower airways |
Physical characteristics of the aerosolized this compound used in preclinical studies.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the IL-4/IL-13 signaling pathway.
Caption: this compound inhibits the phosphorylation of STAT5 and STAT6.
Experimental Protocols
In Vitro Inhibition of STAT6 Phosphorylation
-
Cell Culture: Beas-2B immortalized human airway cells are cultured under standard conditions.
-
Treatment: Cells are pre-treated with this compound (0.05-5 µM) for 2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with IL-4 to induce STAT6 phosphorylation.
-
Analysis: Cell lysates are collected and subjected to Western blotting to determine the levels of phosphorylated STAT6 and total STAT6.
Aerosol Generation and Characterization
-
Formulation: this compound is packaged in 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC).
-
Aerosolization: An Aerotech II nebulizer is used with a flow rate of 10 L/min to generate the aerosol.
-
Particle Size Analysis: Aerosols are captured using an all-glass impinger under a vacuum, and particle size distribution is analyzed to ensure a significant fraction is within the 0.5–3 µm range for optimal lower airway deposition.[1]
-
Quantification: The amount of aerosolized this compound is quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]
In Vivo Murine Model of Allergic Airway Disease
-
Animal Model: C57BL/6 mice are used for this model.
-
Sensitization: Mice are sensitized intraperitoneally with ovalbumin once a week for two weeks.
-
Resting Period: A two-week resting period follows the sensitization phase.
-
Challenge and Treatment: Mice are challenged intranasally with ovalbumin and treated with aerosolized this compound (at varying doses, e.g., 250 µg/kg) every other day.
-
Outcome Measures:
-
Airway hyperresponsiveness to acetylcholine is assessed.
-
Serum levels of ovalbumin-specific antibodies are measured.
-
Lung tissue is collected for histological analysis of inflammation.
-
Bronchoalveolar lavage (BAL) fluid is collected for cell counting and cytokine analysis.
-
Pharmacokinetic Studies
-
Animal Model: CR1 mice are used for pharmacokinetic analysis.
-
Administration: A single dose of this compound (250 µg/kg) is administered intranasally.
-
Sample Collection: Lungs, liver, kidneys, and urine are collected at various time points over 48 hours.
-
Analysis: Tissue and fluid samples are processed and analyzed by a validated HPLC-MS method to quantify the concentrations of the this compound prodrug (bis- and mono-POM forms) and the active drug (non-POM form).[1][2]
Experimental Workflow
The following diagram provides a high-level overview of the preclinical evaluation workflow for aerosolized this compound.
Caption: Workflow for preclinical evaluation of aerosolized this compound.
Conclusion
The preclinical data strongly support the therapeutic potential of aerosolized this compound for allergic airway diseases. The targeted delivery to the lungs, potent inhibition of STAT5/6 signaling, favorable pharmacokinetic profile, and demonstrated efficacy in animal models with no observed long-term toxicity make this compound a promising candidate for further clinical development.[1][3][4]
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PM-43I in Steroid-Resistant Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid-resistant asthma is a major clinical challenge, as patients with this condition do not respond adequately to high doses of inhaled or systemic corticosteroids, the cornerstone of asthma therapy[1]. This necessitates the development of novel therapeutic strategies that target alternative inflammatory pathways. PM-43I is a novel small-molecule inhibitor that targets the Src homology 2 (SH2) domains of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6[2]. These transcription factors are crucial for the signaling of key cytokines involved in allergic inflammation, such as IL-4, IL-5, and IL-13[2][3]. By inhibiting both STAT5 and STAT6, this compound has the potential to suppress the complex inflammatory cascades that drive severe and steroid-resistant asthma.
These application notes provide a comprehensive overview of the preclinical data for this compound in allergic airway disease models, which are relevant to asthma, and offer protocols for its investigation in established steroid-resistant asthma models.
Mechanism of Action
This compound is a peptidomimetic compound designed to block the docking of STAT6 to the IL-4 receptor α (IL-4Rα), thereby preventing its phosphorylation and activation. Notably, this compound also demonstrates potent inhibition of STAT5[2]. The dual inhibition of STAT5 and STAT6 is significant because both pathways contribute to the pathology of allergic airway disease. STAT6 is a key driver of the T-helper 2 (Th2) cell-mediated adaptive immune response, which is central to allergic asthma[2]. STAT5 is involved in the innate immune responses driven by innate lymphoid type 2 cells (ILC2s) and may also play a role in Th17 cell-mediated inflammation, which has been implicated in steroid-resistant asthma[2][3].
Signaling Pathway of this compound in Allergic Inflammation
Caption: Mechanism of this compound action.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in mouse models of allergic airway disease.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Dose (µg/kg) | Route | Peak Airway Resistance (cmH₂O/mL/s) | % Reduction vs. Control |
| Vehicle Control | - | Intranasal | 25.5 ± 2.1 | - |
| This compound | 25 | Intranasal | 12.3 ± 1.5 | 51.8% |
| This compound | 2.5 | Intranasal | 10.8 ± 1.2 | 57.6% |
| This compound | 0.25 | Intranasal | 9.9 ± 1.0 | 61.2% |
| This compound | 0.025 | Intranasal | 15.1 ± 1.8 | 40.8% |
| Data are representative of published findings and presented as mean ± SEM. *p < 0.05 vs. Vehicle Control.[2] |
Table 2: Effect of this compound on Airway Inflammation (BALF Cell Counts)
| Treatment Group | Dose (µg/kg) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Lymphocytes (x10⁴) | Neutrophils (x10³) |
| Vehicle Control | - | 8.2 ± 0.9 | 4.5 ± 0.6 | 2.1 ± 0.3 | 5.2 ± 0.7 |
| This compound | 0.25 | 3.1 ± 0.4 | 0.8 ± 0.2 | 0.9 ± 0.2 | 2.1 ± 0.4 |
| *Data are representative of published findings and presented as mean ± SEM. *p < 0.05 vs. Vehicle Control.[2] |
Table 3: Effect of this compound on Lung Cytokine-Secreting Cells
| Treatment Group | Dose (µg/kg) | IL-4 Secreting Cells (per 10⁶ lung cells) | IL-17 Secreting Cells (per 10⁶ lung cells) |
| Vehicle Control | - | 1250 ± 150 | 850 ± 100 |
| This compound | 0.25 | 450 ± 80 | 320 ± 60 |
| *Data are representative of published findings and presented as mean ± SEM. *p < 0.05 vs. Vehicle Control.[2] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Disease Model
This protocol is for inducing a classic Th2-mediated allergic airway inflammation model, which is responsive to this compound.
Caption: Workflow for OVA-induced asthma model.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant
-
This compound
-
Vehicle control (e.g., Dilauroylphosphatidylcholine - DLPC)
-
Nebulizer system
Procedure:
-
Sensitization: On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
Challenge: From day 14 to day 21, challenge the mice with 1% (w/v) OVA in saline via nebulization for 30 minutes daily.
-
Treatment: Administer this compound or vehicle control (e.g., intranasally) at the desired dose (e.g., 0.25 µg/kg) 30 minutes prior to each OVA challenge.
-
Endpoint Analysis: 24 hours after the final challenge, perform endpoint analyses including:
-
Airway Hyperresponsiveness (AHR): Measure airway resistance in response to increasing doses of methacholine using a plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze inflammatory cell infiltrates (total and differential cell counts).
-
Lung Histology: Perfuse and fix lungs for histological analysis of inflammation and mucus production (H&E and PAS staining).
-
Lung Cell Cytokine Analysis: Isolate single cells from lung tissue and stimulate ex vivo to measure cytokine-secreting cells by ELISpot or intracellular cytokine staining and flow cytometry.
-
Protocol 2: Proposed Steroid-Resistant Asthma Model (OVA/LPS)
This protocol is designed to induce a mixed Th2/Th17 inflammatory phenotype with neutrophilic infiltration, which is often associated with steroid resistance.
Caption: Workflow for a steroid-resistant asthma model.
Materials:
-
As per Protocol 1
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control for steroid sensitivity)
Procedure:
-
Sensitization: Follow the sensitization protocol as described in Protocol 1.
-
Challenge: From day 14 to day 21, challenge the mice with a solution of 1% (w/v) OVA and 10 µg/mL LPS in saline via nebulization for 30 minutes daily.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Dexamethasone (e.g., 1 mg/kg, i.p.) - to confirm steroid resistance
-
Group 3: this compound (e.g., 0.25 µg/kg, intranasally)
-
Group 4: this compound + Dexamethasone Administer treatments 30 minutes prior to each challenge.
-
-
Endpoint Analysis: Perform the same endpoint analyses as in Protocol 1. The key readouts for steroid resistance will be a lack of significant reduction in neutrophilic inflammation and AHR in the dexamethasone-treated group compared to the vehicle control. The efficacy of this compound will be determined by its ability to reduce these parameters in this model.
Application Notes for Steroid-Resistant Asthma
While this compound has not been explicitly tested in a confirmed steroid-resistant asthma model in published literature, its unique mechanism of action provides a strong rationale for its investigation in this context.
-
Targeting Neutrophilic Inflammation: Steroid-resistant asthma is often characterized by neutrophilic airway inflammation, which is driven by Th17 cells and their signature cytokine, IL-17[2]. STAT5 signaling has been implicated in the differentiation and function of Th17 cells. By inhibiting STAT5, this compound may be effective in reducing neutrophilic inflammation that is refractory to corticosteroid treatment. The observed reduction in IL-17-secreting cells in the OVA model supports this hypothesis[2].
-
Overcoming Glucocorticoid Receptor (GR) Dysfunction: The molecular mechanisms of steroid resistance can involve impaired function of the glucocorticoid receptor (GR) due to inflammatory signaling pathways, such as p38 MAPK and PI3K-δ, which can be activated in severe asthma[3]. By targeting a distinct and upstream signaling node (STAT5/6), this compound bypasses the potential for GR dysfunction, offering a therapeutic advantage in patients where corticosteroid signaling is compromised.
-
Potential for Combination Therapy: Investigating this compound in combination with corticosteroids in a steroid-resistant model is warranted. This compound may suppress the inflammatory pathways that drive steroid insensitivity, potentially restoring responsiveness to corticosteroids.
Conclusion
This compound is a promising therapeutic candidate for asthma due to its potent dual inhibition of STAT5 and STAT6. The preclinical data in allergic airway disease models demonstrate its efficacy in reducing key features of asthma pathology at very low doses[2]. Based on its mechanism of action, there is a strong scientific rationale to evaluate this compound in models of steroid-resistant asthma, where it has the potential to address the unmet clinical need for effective treatments for the most severe forms of the disease. The protocols provided herein offer a framework for conducting such investigations.
References
Application Notes: PM-43I in Atopic Dermatitis Research
Introduction
Atopic Dermatitis (AD) is a chronic, relapsing inflammatory skin disorder characterized by immune dysregulation and epidermal barrier dysfunction.[1][2] A key driver of AD pathogenesis is a dominant T-helper 2 (Th2) immune response, mediated by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[3][4] These cytokines signal through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily activating STAT6 to promote inflammation, suppress essential skin barrier proteins like filaggrin, and contribute to the clinical manifestations of AD.[3][5][6] Additionally, STAT5 is known to be involved in the proliferation and survival of T-cells, which are crucial in the inflammatory infiltrate of AD lesions.[6][7]
PM-43I is a novel small molecule phosphopeptidomimetic designed to inhibit the activation of both STAT5 and STAT6 by targeting their Src homology 2 (SH2) domains.[7][8] While initially developed and tested in the context of allergic airway disease, its specific mechanism of action makes it a valuable research tool for investigating the pathophysiology of atopic dermatitis and evaluating the therapeutic potential of dual STAT5/STAT6 inhibition.[7][9] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of atopic dermatitis.
Mechanism of Action: The STAT5/STAT6 Signaling Pathway in Atopic Dermatitis
In the context of atopic dermatitis, the Th2 cytokines IL-4 and IL-13 bind to their respective receptors on keratinocytes and immune cells. This binding triggers the activation of associated Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the cytokine receptor chains. These phosphorylated sites serve as docking stations for the SH2 domains of STAT6. Once docked, STAT6 is itself phosphorylated, leading to its dimerization, translocation into the nucleus, and subsequent regulation of gene transcription. This cascade results in the upregulation of inflammatory chemokines and the downregulation of critical skin barrier proteins.[2][3] Similarly, cytokines like IL-2 and IL-7 can activate STAT5, promoting T-cell expansion. This compound acts by competitively binding to the SH2 domains of STAT5 and STAT6, preventing their recruitment to the activated cytokine receptor complex and thereby inhibiting their phosphorylation and downstream signaling.[7][10]
Caption: this compound inhibits IL-4/IL-13 and IL-2/IL-7 signaling pathways in atopic dermatitis.
Part 1: In Vitro Application & Protocol
Objective
To evaluate the efficacy of this compound in an in vitro model of atopic dermatitis using human keratinocytes (HaCaT cells) stimulated with Th2 cytokines. This model assesses the ability of this compound to suppress the expression of pro-inflammatory chemokines and restore the expression of key skin barrier proteins.[1][11]
Experimental Protocol: Inhibition of Th2 Cytokine-Induced Responses in HaCaT Cells
-
Cell Culture:
-
Culture human immortalized keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed HaCaT cells into 6-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere and reach 70-80% confluency.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in DMEM to achieve final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
-
Treatment and Stimulation:
-
Pre-treat the confluent HaCaT cells with the various concentrations of this compound or vehicle (DMSO) for 2 hours.[11]
-
Following pre-treatment, stimulate the cells with a cytokine cocktail of recombinant human IL-4 (50 ng/mL) and IL-13 (50 ng/mL) to mimic the Th2 environment of AD.[1]
-
Include a non-stimulated vehicle control group.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.[12]
-
-
RNA Extraction and Quantitative PCR (qPCR):
-
After the 24-hour incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes: CCL17 (TARC), CCL22 (MDC), FLG (Filaggrin), and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Normalize the expression of target genes to the housekeeping gene.
-
Present data as fold change relative to the non-stimulated control group.
-
Hypothetical Data Presentation
The following tables summarize the expected quantitative results from the in vitro experiment, demonstrating the potential dose-dependent efficacy of this compound.
Table 1: Effect of this compound on Pro-Inflammatory Chemokine mRNA Expression
| Treatment Group | Relative CCL17 (TARC) mRNA Expression (Fold Change) | Relative CCL22 (MDC) mRNA Expression (Fold Change) |
|---|---|---|
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 |
| IL-4/IL-13 Stimulated | 15.2 ± 1.8 | 12.5 ± 1.5 |
| IL-4/IL-13 + this compound (0.1 µM) | 11.3 ± 1.4 | 9.8 ± 1.1 |
| IL-4/IL-13 + this compound (1 µM) | 5.8 ± 0.7* | 4.9 ± 0.6* |
| IL-4/IL-13 + this compound (10 µM) | 2.1 ± 0.4** | 1.8 ± 0.3** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to IL-4/IL-13 Stimulated group.
Table 2: Effect of this compound on Skin Barrier Protein mRNA Expression
| Treatment Group | Relative FLG (Filaggrin) mRNA Expression (Fold Change) |
|---|---|
| Vehicle Control | 1.0 ± 0.1 |
| IL-4/IL-13 Stimulated | 0.2 ± 0.05 |
| IL-4/IL-13 + this compound (0.1 µM) | 0.3 ± 0.07 |
| IL-4/IL-13 + this compound (1 µM) | 0.6 ± 0.1* |
| IL-4/IL-13 + this compound (10 µM) | 0.9 ± 0.15** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to IL-4/IL-13 Stimulated group.
Part 2: In Vivo Application & Protocol
Objective
To investigate the therapeutic potential of topically applied this compound in a murine model of atopic dermatitis induced by MC903 (calcipotriol). This model recapitulates key features of human AD, including skin inflammation, barrier dysfunction, and a Th2-skewed immune response.[13][14][15]
Caption: Experimental workflow for evaluating this compound in a mouse model of atopic dermatitis.
Experimental Protocol: MC903-Induced Atopic Dermatitis Mouse Model
-
Animals:
-
Use 8-week-old female BALB/c mice.
-
House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow a 1-week acclimatization period before the experiment begins.
-
-
Grouping and Treatment Formulation:
-
Randomly divide mice into four groups (n=8 per group):
-
Naive Control (No treatment)
-
Vehicle Control (MC903 + Vehicle cream)
-
This compound Low Dose (MC903 + 0.5% this compound cream)
-
This compound High Dose (MC903 + 2.0% this compound cream)
-
-
Prepare this compound formulations by incorporating the compound into a hydrophilic vehicle cream.
-
-
Induction of Atopic Dermatitis and Treatment:
-
On Day 0, record baseline measurements.
-
From Day 1 to Day 14, induce AD-like inflammation by applying 20 µL of MC903 solution (e.g., 2 nmol in ethanol) to the right ear of each mouse in groups 2, 3, and 4.[16]
-
Two hours after MC903 application, topically administer 20 mg of the corresponding vehicle or this compound cream to the same ear.
-
-
Evaluation of Clinical Parameters:
-
Ear Thickness: Measure the thickness of the right ear on days 0, 3, 7, 10, and 14 using a digital micrometer. The degree of swelling is an indicator of inflammation.[15][16]
-
Transepidermal Water Loss (TEWL): Measure TEWL on the ear skin on the same days using a Tewameter to assess skin barrier function. An increase in TEWL indicates impaired barrier integrity.[15]
-
-
Endpoint Analysis (Day 15):
-
Sample Collection: Euthanize the mice and collect blood via cardiac puncture. Harvest the right ear for histological and molecular analysis.
-
Serum IgE Measurement: Isolate serum from the blood and measure the total IgE levels using a commercially available ELISA kit.
-
Histology: Fix a portion of the ear tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize the remaining ear tissue to extract protein or RNA. Measure the levels of IL-4 and IL-13 using ELISA or qPCR.
-
Hypothetical Data Presentation
The following tables present plausible quantitative outcomes for the in vivo study, suggesting the therapeutic potential of this compound.
Table 3: Effect of Topical this compound on Clinical Parameters (Day 14)
| Treatment Group | Ear Thickness (mm) | TEWL (g/h/m²) | Total Serum IgE (ng/mL) |
|---|---|---|---|
| Naive Control | 0.21 ± 0.02 | 12.5 ± 2.1 | 150 ± 35 |
| Vehicle Control | 0.55 ± 0.05 | 45.8 ± 5.3 | 1250 ± 180 |
| This compound Low Dose (0.5%) | 0.38 ± 0.04* | 28.1 ± 4.5* | 780 ± 110* |
| This compound High Dose (2.0%) | 0.27 ± 0.03** | 18.5 ± 3.2** | 350 ± 65** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control group.
Table 4: Effect of Topical this compound on Skin Cytokine Levels (Day 15)
| Treatment Group | IL-4 Protein Level (pg/mg tissue) | IL-13 Protein Level (pg/mg tissue) |
|---|---|---|
| Naive Control | 25 ± 5 | 30 ± 6 |
| Vehicle Control | 180 ± 22 | 210 ± 25 |
| This compound Low Dose (0.5%) | 115 ± 15* | 130 ± 18* |
| This compound High Dose (2.0%) | 55 ± 9** | 68 ± 11** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control group.
The small molecule this compound, a dual inhibitor of STAT5 and STAT6, represents a promising tool for atopic dermatitis research. The provided protocols for in vitro and in vivo models offer a framework for investigating the role of the STAT5/6 signaling axis in AD pathogenesis. The hypothetical data suggest that this compound could effectively reduce Th2-mediated inflammation, restore skin barrier protein expression, and ameliorate clinical symptoms in a preclinical AD model. These characteristics make this compound a compelling candidate for further exploration in the development of novel therapeutics for atopic dermatitis.
References
- 1. Atopic Dermatitis Studies through In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review [frontiersin.org]
- 4. Keratinocytes: An Enigmatic Factor in Atopic Dermatitis [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Dichotomous STAT5 and STAT6 Activation in T Cells Reflects Cytokine Shifts Between Blood and Skin in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Effect of Neferine on DNCB-Induced Atopic Dermatitis in HaCaT Cells and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.monash.edu [research.monash.edu]
Application Notes and Protocols: PM-43I in Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) is a chronic inflammatory disease of the sinonasal mucosa, characterized by the presence of bilateral nasal polyps.[1][2] A significant subset of CRSwNP patients, particularly in Western countries, exhibits a Type 2 inflammatory endotype, driven by cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[3][4] This inflammatory cascade leads to eosinophil recruitment, tissue edema, and mucus hypersecretion, contributing to the clinical manifestations of nasal congestion, rhinorrhea, facial pressure, and loss of smell.[1] While current biologic therapies targeting specific components of the Type 2 pathway have shown efficacy, there remains a need for novel therapeutic strategies.[5][6][7]
PM-43I is a novel small-molecule inhibitor targeting the Src homology 2 (SH2) domains of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[8] Although direct clinical studies of this compound in CRSwNP are not yet available, its mechanism of action holds significant promise for this indication. Both STAT5 and STAT6 are key transcription factors activated downstream of Type 2 cytokine signaling. IL-4 and IL-13 signal through the IL-4 receptor α (IL-4Rα), leading to the activation of STAT6, a critical step in the pathogenesis of allergic inflammation.[8] Furthermore, STAT5 is involved in the signaling of various cytokines that can contribute to inflammatory responses. By inhibiting both STAT5 and STAT6, this compound has the potential to broadly suppress the Type 2 inflammation central to CRSwNP.[8]
These application notes provide a summary of the preclinical rationale for investigating this compound in CRSwNP, along with detailed hypothetical protocols for preclinical and clinical evaluation based on existing literature for similar compounds and the pathophysiology of the disease.
Preclinical Data Summary
Preclinical studies in a mouse model of allergic airway disease have demonstrated the potential of this compound to mitigate key features of Type 2 inflammation.[8] While this model is not specific to CRSwNP, it shares fundamental inflammatory pathways.
| Parameter | Inhibitor | Dosage | Effect | Significance |
| Bronchoalveolar Lavage Fluid (BALF) Eosinophils | This compound | 0.25 µg/kg | Greatest reduction among tested inhibitors | Demonstrates potent anti-eosinophilic activity |
| Lung IL-4-secreting cells | This compound | 0.25 µg/kg | Significantly reduced | Indicates suppression of a key Type 2 cytokine |
| Lung IL-17-secreting cells | This compound | 0.25 µg/kg | Significantly reduced | Suggests a broader anti-inflammatory effect |
| Airway Hyperresponsiveness (AHR) | This compound | 0.25 µg/kg | Maximally effective dose in reversing AHR | Shows functional improvement in airway inflammation |
Data extrapolated from a preclinical asthma model and presented as a rationale for CRSwNP studies.[8]
Proposed Mechanism of Action in CRSwNP
The therapeutic potential of this compound in CRSwNP is predicated on its ability to inhibit the STAT5 and STAT6 signaling pathways, which are central to the Type 2 inflammation that drives the disease in a majority of patients.
Caption: Proposed mechanism of this compound in CRSwNP.
Experimental Protocols
The following are detailed, hypothetical protocols for the preclinical and clinical investigation of this compound in CRSwNP, based on established methodologies in the field.
Preclinical Evaluation in a Murine Model of Nasal Polyposis
Objective: To assess the efficacy of this compound in reducing nasal polyp formation and eosinophilic inflammation in a murine model of CRSwNP.
Model: Ovalbumin (OVA)-induced nasal polyp model in BALB/c mice.
Methodology:
-
Induction of Nasal Polyposis:
-
Sensitize 6-8 week old BALB/c mice with intraperitoneal injections of 10 µg OVA and 1 mg aluminum hydroxide in saline on days 0, 7, and 14.
-
From day 21 to day 49, challenge mice intranasally with 10 µL of 1% OVA in saline daily.
-
-
This compound Administration:
-
Beginning on day 21, administer this compound or vehicle control daily via an appropriate route (e.g., intraperitoneal or oral gavage).
-
Dose-ranging studies should be performed, with doses informed by the allergic airway disease model (e.g., 0.025, 0.25, and 2.5 µg/kg).
-
-
Endpoint Analysis (Day 50):
-
Histopathology:
-
Sacrifice mice and fix sinonasal tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Luna's stain for eosinophils.
-
Score nasal polyp size and eosinophil infiltration semi-quantitatively by a blinded pathologist.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for pSTAT6 on sinonasal tissue sections to confirm target engagement.
-
-
Gene Expression Analysis:
-
Isolate RNA from sinonasal tissue and perform quantitative real-time PCR (qRT-PCR) for key Type 2 inflammatory genes (e.g., Il4, Il5, Il13, Ccl11).
-
-
Flow Cytometry:
-
Prepare single-cell suspensions from nasal tissue and analyze for eosinophil populations (Siglec-F+ CD11b+).
-
-
Caption: Preclinical experimental workflow for this compound in a CRSwNP model.
Phase IIa Clinical Trial Protocol (Hypothetical)
Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in adult patients with severe, uncontrolled CRSwNP.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Adults (18-65 years) with a diagnosis of bilateral CRSwNP.
-
Nasal Polyp Score (NPS) ≥ 5 (total score for both nostrils, range 0-8).
-
Sino-Nasal Outcome Test-22 (SNOT-22) score ≥ 20.
-
History of at least one prior sinus surgery or contraindication to surgery.
-
Evidence of Type 2 inflammation (e.g., blood eosinophils ≥ 300 cells/µL or nasal polyp tissue eosinophilia).
Treatment:
-
Patients randomized to receive this compound (dose to be determined from Phase I studies) or placebo for 24 weeks, in addition to standard of care (intranasal corticosteroids).
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in NPS at week 24.
-
Secondary Efficacy Endpoints:
-
Change from baseline in SNOT-22 score.
-
Change from baseline in University of Pennsylvania Smell Identification Test (UPSIT) score.
-
Proportion of patients requiring systemic corticosteroids or repeat sinus surgery.
-
-
Pharmacodynamic Endpoints:
-
Change from baseline in blood eosinophil count.
-
Change from baseline in fractional exhaled nitric oxide (FeNO).
-
Change in inflammatory biomarkers in nasal secretions (e.g., IL-4, IL-5, IL-13, eotaxin).
-
-
Safety Endpoints: Incidence of adverse events and serious adverse events.
Caption: Hypothetical Phase IIa clinical trial workflow for this compound.
Conclusion
This compound, with its dual inhibition of STAT5 and STAT6, represents a promising novel therapeutic agent for the treatment of CRSwNP. Its mechanism of action directly targets the core of the Type 2 inflammatory cascade that underlies the disease in a large proportion of patients. The preclinical data in a related allergic airway disease model provides a strong rationale for its investigation in CRSwNP. The proposed preclinical and clinical protocols offer a roadmap for the systematic evaluation of this compound's safety and efficacy in this patient population. Further research is warranted to translate the preclinical promise of this compound into a clinically meaningful therapeutic option for individuals suffering from CRSwNP.
References
- 1. Chronic Rhinosinusitis with Nasal Polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targetable Pathogenic Mechanisms in Nasal Polyposis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and Safety of Biologics for Chronic Rhinosinusitis With Nasal Polyps: A Meta‐Analysis of Real‐World Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. A review of phase III clinical trials of US FDA-approved biologic therapies for chronic rhinosinusitis with nasal polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PM-43I in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM-43I is a novel small molecule inhibitor targeting the Src homology 2 (SH2) domains of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1] The JAK/STAT signaling pathway, particularly STAT5, is frequently dysregulated in various cancers and plays a crucial role in promoting cell proliferation, survival, and metastasis.[1] Constitutively activated STAT5 is observed in numerous hematological malignancies and solid tumors, making it an attractive target for cancer therapy. This compound's ability to inhibit STAT5 phosphorylation presents a promising avenue for investigating its anti-proliferative effects in cancer cell lines.
These application notes provide a comprehensive overview of the theoretical application of this compound in cancer cell line proliferation assays, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action of this compound
This compound functions by binding to the SH2 domains of STAT5 and STAT6, which is a critical step for their dimerization and subsequent translocation to the nucleus to act as transcription factors. By inhibiting this process, this compound effectively blocks the downstream signaling cascade that leads to the expression of genes involved in cell cycle progression and apoptosis inhibition. The in-vitro inhibitory concentrations of this compound for its primary targets have been determined in cell-free assays.[1]
Quantitative Data Summary
As of the latest literature review, specific studies detailing the anti-proliferative IC50 values of this compound in various cancer cell lines have not been published. The available data focuses on its potent inhibition of STAT5 and STAT6 in the context of allergic airway disease.[1] However, for illustrative purposes, the following table summarizes the known inhibitory concentrations of this compound against its molecular targets.
Table 1: In-Vitro Inhibitory Activity of this compound [1]
| Target | Assay Type | IC50 (µM) |
| STAT5B | Cell-free Recombinant Protein Assay | 3.8 |
| STAT6 | Cell-free Recombinant Protein Assay | 1.8 |
Signaling Pathway
The following diagram illustrates the canonical JAK/STAT5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines using the MTT assay. This is a general protocol that should be optimized for specific cell lines and experimental conditions.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, a breast cancer cell line in which this compound's specificity has been evaluated[1])
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Experimental Workflow Diagram
Concluding Remarks
This compound, with its demonstrated potent inhibition of STAT5 and STAT6, represents a valuable research tool for investigating the role of these signaling pathways in cancer cell proliferation. The protocols and guidelines provided here offer a framework for researchers to systematically evaluate the anti-cancer potential of this compound in various cancer cell line models. It is anticipated that future studies will elucidate the specific anti-proliferative efficacy of this compound across a panel of cancer cell lines, further defining its therapeutic potential.
References
Troubleshooting & Optimization
optimizing PM-43I concentration for in vitro assays
Welcome to the technical support center for PM-43I, a potent inhibitor of STAT5 and STAT6. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key technical data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT5 and STAT6.[1][2] It functions by blocking the docking of STAT6 to the IL-4 receptor α (IL-4Rα) and inhibiting the phosphorylation of a key tyrosine residue (Tyr641) on STAT6.[1][3] This prevents the activation, dimerization, and nuclear translocation of STAT6, thereby inhibiting the transcription of downstream target genes. The inhibition of STAT5 occurs through a similar mechanism, targeting its SH2 domain.[1]
Q2: What is the recommended starting concentration for this compound in in vitro assays?
A2: The optimal concentration of this compound can vary depending on the cell type and specific experimental conditions. However, based on published data, a starting concentration range of 1 µM to 5 µM is recommended for in vitro studies. This compound has been shown to inhibit the IL-4-stimulated phosphorylation of STAT6 in Beas-2B immortalized human airway cells at concentrations of 2.5 µM and 5 µM, reducing phosphorylation to 18% and 21%, respectively.[4] A concentration of 1 to 2 µM was sufficient to completely inhibit STAT6 phosphorylation in other cellular assays.[1]
Q3: What are the known in vitro IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in cell-free assays. For recombinant STAT6, the IC50 is 1.8 µM.[1] For recombinant STAT5B, the IC50 is slightly higher at 3.8 µM.[1]
Q4: In which in vitro models has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in various in vitro models, primarily those involving the IL-4/STAT6 signaling pathway. A key model is the use of Beas-2B immortalized human airway epithelial cells, where this compound effectively inhibits IL-4-induced STAT6 phosphorylation.[4] It has also been evaluated in MDA-MB-468 cells to assess its specificity against other STAT family members.[1]
Quantitative Data Summary
The following table summarizes the key in vitro quantitative data for this compound.
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | Recombinant STAT6 | 1.8 µM | Cell-free assay | [1] |
| IC50 | Recombinant STAT5B | 3.8 µM | Cell-free assay | [1] |
| Effective Concentration | STAT6 Phosphorylation Inhibition | 1 - 2.5 µM | Beas-2B cells | [1][4] |
| Inhibition Percentage | STAT6 Phosphorylation | 82% at 2.5 µM | Beas-2B cells | [4] |
| Inhibition Percentage | STAT6 Phosphorylation | 79% at 5 µM | Beas-2B cells | [4] |
Signaling Pathway Diagram
The following diagram illustrates the IL-4/STAT6 signaling pathway and the point of inhibition by this compound.
Caption: IL-4/STAT6 signaling pathway and this compound inhibition point.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro assays with this compound.
Q: I am observing high background signal in my STAT6 phosphorylation assay. What could be the cause?
A: High background can be caused by several factors:
-
Non-specific antibody binding: Ensure your primary and secondary antibodies are specific and used at the recommended dilution. Consider using a blocking buffer and including appropriate isotype controls.
-
Constitutive STAT6 activation: Some cell lines may exhibit baseline STAT6 phosphorylation. Ensure you have an unstimulated control to determine the basal level.
-
Contamination: Mycoplasma or other contaminants can sometimes lead to non-specific pathway activation. Regularly test your cell cultures for contamination.
Q: My this compound treatment is not showing any inhibition of STAT6 phosphorylation. What should I check?
A: Lack of inhibition can be due to several reasons. Consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for lack of this compound-mediated inhibition.
Q: The results of my experiments are inconsistent. How can I improve reproducibility?
A: Inconsistent results often stem from variability in experimental execution. To improve reproducibility:
-
Standardize cell culture conditions: Ensure consistent cell passage numbers, seeding densities, and growth media.
-
Prepare fresh reagents: Aliquot and store reagents as recommended to avoid repeated freeze-thaw cycles. Prepare fresh dilutions of this compound and cytokines for each experiment.
-
Automate where possible: Use multichannel pipettes or automated liquid handlers for reagent addition to minimize pipetting errors.
-
Include proper controls: Always include positive (stimulated, no inhibitor) and negative (unstimulated) controls in every experiment.
Experimental Protocol: In Vitro STAT6 Phosphorylation Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation in Beas-2B cells using a Western blot readout.
Materials:
-
Beas-2B cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human IL-4
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-total-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed Beas-2B cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate overnight.
-
This compound Pre-treatment: On the day of the experiment, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 2.5, 5 µM) or vehicle (DMSO) for 2 hours.
-
IL-4 Stimulation: Stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL) for 30 minutes. Include an unstimulated control group.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-STAT6 antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-STAT6 to total STAT6 for each condition.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
PM-43I inverse dose-response relationship
Welcome to the technical support center for PM-43I. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues during experimentation, with a particular focus on its unique inverse dose-response relationship.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, small-molecule phosphopeptidomimetic designed as a potent inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1][2] It functions by targeting the Src homology 2 (SH2) domains of STAT5 and STAT6.[1][2] This action blocks their ability to dock to receptor cytoplasmic tails, such as the IL-4 receptor α (IL-4Rα), thereby preventing their phosphorylation and subsequent activation.[1][3] This mechanism is crucial in pathways associated with allergic airway diseases like asthma.[1][2][3][4]
Q2: What is the observed inverse dose-response relationship of this compound?
A2: this compound exhibits an unusual inverse dose-response relationship in vivo.[1][4] While it shows dose-dependent efficacy up to a certain point, the drug's effectiveness begins to decrease at doses higher than its maximally effective dose of 0.25 μg/kg.[1][4] At doses lower than this, such as 0.025 μg/kg, the therapeutic effect also diminishes.[1]
Q3: What is the proposed explanation for the inverse dose-response curve?
A3: The leading hypothesis for the paradoxical decrease in efficacy at supra-therapeutic doses involves off-target effects on other SH2 domain-containing proteins.[1][4] At higher concentrations, this compound may inhibit negative regulators of the STAT signaling pathway, such as:
-
Suppressors of Cytokine Signaling (SOCS1 and SOCS3): Inhibition of these proteins would block their natural function, which is to inhibit STAT6 activity.[4]
-
Protein Tyrosine Phosphatase Non-Receptor Type 6 (PTPN6 or SHP-1): This phosphatase is responsible for dephosphorylating and deactivating STAT5 and STAT6. Its inhibition by high doses of this compound could lead to paradoxically enhanced STAT5/6 activity.[4]
This potential for a narrow therapeutic window is a critical consideration for in vivo studies.[1][4]
Troubleshooting Guide
Problem 1: I am observing a loss of efficacy or even a paradoxical increase in my endpoint measurement (e.g., airway hyperresponsiveness, inflammatory markers) at higher doses of this compound.
-
Cause: This is the expected inverse dose-response relationship of this compound.[1][4] At concentrations above the optimal therapeutic dose, the inhibitory effect on negative regulators of STAT signaling may be overriding the intended inhibition of STAT5/6.[4]
-
Solution:
-
Perform a Dose-Ranging Study: It is crucial to perform a detailed dose-response analysis to identify the optimal concentration for your specific model. Based on published data, the maximally effective dose in a murine model of allergic airway disease was found to be 0.25 μg/kg.[1][4] Your optimal dose may vary depending on the model and delivery route.
-
Lower the Dose: If you are using a dose higher than 0.25 μg/kg, systematically lower the concentration to determine if efficacy is restored.
-
Consider an Alternative: If the narrow therapeutic window of this compound proves problematic for your experimental setup, you might consider exploring alternative compounds mentioned in the developmental literature, such as PM-63I, which may have a different cross-reactivity profile.[1][4]
-
Problem 2: My in vitro results are not correlating with my in vivo data.
-
Cause: this compound's in vivo efficacy is influenced by complex pharmacokinetics and potential off-target effects that may not be apparent in a simplified in vitro system.[1] While this compound effectively inhibits STAT6 phosphorylation in cell lines like Beas-2B, its in vivo performance is also dependent on its ability to inhibit STAT5.[1][5]
-
Solution:
-
Assess Both STAT5 and STAT6: Ensure your in vitro assays are designed to assess the inhibition of both STAT5 and STAT6, as the dual inhibition appears to be key to this compound's in vivo success.[1]
-
Pharmacokinetic Considerations: Be aware that this compound is cleared through the kidneys and is eliminated from the lungs within 48 hours.[1] The timing of your in vivo measurements relative to drug administration is critical.
-
Delivery Method: The method of administration significantly impacts drug delivery and efficacy. Aerosolization has been shown to be a more efficient method for lung delivery compared to intranasal administration.[1]
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Model of Allergic Airway Disease
| Dose (μg/kg) | Efficacy on Airway Hyperresponsiveness (AHR) | Notes |
| > 0.25 | Decreased Efficacy | Loss of efficacy observed at higher doses.[1][4] |
| 0.25 | Maximally Effective (ED50) | Potently reverses pre-existing allergic airway disease.[1][2][4] |
| 0.025 | Reduced Efficacy | Drug begins to lose the ability to control AHR.[1] |
Table 2: In Vitro Inhibition of STAT6 Phosphorylation by this compound
| Cell Line | Treatment | Concentration (μM) | Inhibition of STAT6 Phosphorylation |
| Beas-2B | IL-4 Stimulation + this compound | 2.5 | Reduced to 18% of control.[5] |
| Beas-2B | IL-4 Stimulation + this compound | 5.0 | Reduced to 21% of control.[5] |
Experimental Protocols
1. In Vivo Murine Model of Fungal-Induced Allergic Airway Disease
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Animal Model: C57BL/6 mice.[1]
-
Sensitization/Challenge: Mice are challenged intranasally with Aspergillus niger (A. niger) conidia (4 x 10^5) every other day for a minimum of six challenges to induce allergic lung disease.[1][4]
-
This compound Administration:
-
Endpoint Analysis:
-
Airway Hyperresponsiveness (AHR): Assessed by measuring respiratory system resistance in response to increasing doses of acetylcholine.[1]
-
Inflammatory Cell Infiltration: Bronchoalveolar lavage fluid (BALF) is collected to quantify eosinophils and other inflammatory cells.[1]
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Cytokine Profiling: Lung cells are isolated to measure the frequency of IL-4, IL-17, and IFN-γ secreting cells via techniques like ELISpot or intracellular cytokine staining followed by flow cytometry.[1]
-
-
Pharmacokinetics:
2. In Vitro STAT6 Phosphorylation Assay
-
Cell Line: Beas-2B immortalized human airway epithelial cells.[5]
-
Protocol:
-
Culture Beas-2B cells to the desired confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.05-5 μM) for 2 hours.[5]
-
Stimulate the cells with IL-4 to induce STAT6 phosphorylation.
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Lyse the cells and collect protein extracts.
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Analyze the levels of phosphorylated STAT6 (p-STAT6) and total STAT6 using Western Blot analysis.
-
Visualizations
Caption: this compound signaling pathway and potential off-target effects.
Caption: Logical relationship of this compound's inverse dose-response.
Caption: In vivo experimental workflow for testing this compound.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
potential off-target effects of PM-43I on STAT family proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PM-43I on Signal Transducer and Activator of Transcription (STAT) family proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a phosphopeptidomimetic small molecule designed to inhibit the activation of STAT6.[1][2] It functions by targeting the Src homology 2 (SH2) domain of STAT6, which prevents its docking to the IL-4Rα and subsequent phosphorylation.[1][3] While designed as a STAT6 inhibitor, it is also a potent inhibitor of STAT5 due to the significant sequence similarity in their SH2 domains.[1]
Q2: What are the known primary targets of this compound?
A2: The primary intended target of this compound is STAT6. However, it has been shown to potently inhibit both STAT5 and STAT6.[1][2][3][4] This dual inhibitory action is considered a key aspect of its efficacy in preclinical models of allergic airway disease.[1]
Q3: Are there any known off-target effects of this compound on other STAT family proteins?
A3: Yes, in addition to its potent inhibition of STAT5 and STAT6, this compound has been observed to cause slight inhibition of STAT3 at a concentration of 5 μM.[1]
Q4: At what concentration were the off-target effects of this compound on STAT3 observed?
A4: The slight inhibition of STAT3 was observed at a concentration of 5 μM.[1] It is important for researchers to consider this concentration when designing experiments and interpreting results.
Q5: In which experimental model were the off-target effects of this compound on STAT proteins characterized?
A5: The off-target effects of this compound were evaluated in MDA-MB-468 cells. These cells were stimulated with epidermal growth factor (EGF) to activate STAT3 and STAT5, and with interferon-gamma (IFN-γ) to activate STAT1.[1]
Troubleshooting Guide
Issue 1: Unexpected inhibition of STAT3 signaling in my experiment.
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Possible Cause: You may be observing an off-target effect of this compound. At concentrations of 5 μM, slight inhibition of STAT3 has been reported.[1]
-
Troubleshooting Steps:
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Confirm Concentration: Verify the final concentration of this compound used in your assay.
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Dose-Response Experiment: Perform a dose-response experiment to determine the concentration at which STAT3 inhibition becomes apparent in your specific cell type and experimental conditions.
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Alternative Inhibitor: If STAT3 signaling is a critical component of your experimental system, consider using a more selective STAT6 inhibitor if the dual STAT5/6 inhibition is not required for your research question.
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Orthogonal Validation: Use a structurally unrelated STAT3 inhibitor as a control to confirm that the observed phenotype is due to STAT3 inhibition.
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Issue 2: My results show weaker than expected inhibition of STAT6 phosphorylation.
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Possible Cause 1: The concentration of this compound may be too low for your experimental system. It has been reported that concentrations between 1 and 2 μM were required to completely inhibit STAT6 phosphorylation in certain in vitro assays.[1] In IL-4 stimulated Beas-2B immortalized human airway cells, this compound at 2.5 µM and 5 µM inhibited STAT6 phosphorylation to 18% and 21%, respectively.[5]
-
Troubleshooting Steps:
-
Increase Concentration: Titrate the concentration of this compound to determine the optimal inhibitory concentration for your cell type and stimulation conditions.
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Check Compound Integrity: Ensure the proper storage and handling of the this compound stock solution to prevent degradation.
-
-
Possible Cause 2: The stimulation of the STAT6 pathway in your experiment may be exceptionally strong, requiring a higher concentration of the inhibitor.
-
Troubleshooting Steps:
-
Optimize Stimulation: Review and optimize the concentration and duration of the cytokine (e.g., IL-4 or IL-13) used to stimulate STAT6 activation.
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Pre-incubation Time: Ensure an adequate pre-incubation time with this compound before stimulating the cells to allow for sufficient target engagement.
-
Data on this compound Specificity
The following table summarizes the known inhibitory effects of this compound on STAT family proteins based on published data.
| Target Protein | Effect of this compound | Concentration | Cell Line | Stimulant | Reference |
| STAT6 | Potent Inhibition | 1-2 μM (complete inhibition) | Not specified | Not specified | [1] |
| 2.5 μM (reduced to 18%) | Beas-2B | IL-4 | [5] | ||
| 5 μM (reduced to 21%) | Beas-2B | IL-4 | [5] | ||
| STAT5 | Potent Inhibition | 5 μM (significant cross-reactivity) | MDA-MB-468 | EGF | [1] |
| STAT3 | Slight Inhibition | 5 μM | MDA-MB-468 | EGF | [1] |
| STAT1 | Not specified | Not specified | MDA-MB-468 | IFN-γ | [1] |
Experimental Protocols
Protocol 1: Assessment of STAT Phosphorylation by Western Blot
This protocol describes the methodology to assess the phosphorylation status of STAT proteins in response to cytokine stimulation and treatment with this compound.
-
Cell Culture and Treatment:
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Plate cells (e.g., MDA-MB-468 or Beas-2B) at an appropriate density and allow them to adhere overnight.
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Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
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Pre-incubate the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 2 hours.
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Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-4 for STAT6, 20 ng/mL EGF for STAT3/5, or 50 ng/mL IFN-γ for STAT1) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
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Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
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Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies specific for the phosphorylated forms of the STAT proteins of interest (e.g., anti-pSTAT6, anti-pSTAT5, anti-pSTAT3) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
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Strip the membrane and re-probe for total STAT proteins and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Visualizations
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound on STAT5/6 activation.
Caption: Experimental workflow for investigating potential off-target effects of this compound on STAT family proteins.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
minimizing PM-43I toxicity in long-term in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the STAT6 inhibitor, PM-43I, in long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1] It functions by inhibiting the phosphorylation of STAT6, a key step in the signaling pathway of cytokines like IL-4 and IL-13, which are implicated in allergic diseases.[1][2] this compound has shown efficacy in preclinical models of allergic airway disease.[2][3][4] It also exhibits inhibitory activity against STAT5.[2]
Q2: What is the known long-term toxicity profile of this compound from preclinical studies?
A2: Based on available preclinical data from studies in mice, this compound has not been associated with long-term toxicity.[2][3][4][5] Studies lasting up to 8 months with intranasal administration showed no adverse effects on weight gain, blood cellularity, or blood chemistry.[2]
Q3: How is this compound typically administered and eliminated in animal models?
A3: In mouse models of allergic airway disease, this compound has been administered intranasally.[1][2] This route of administration helps to restrict the compound's activity primarily to the lungs.[1] Pharmacokinetic studies have shown that this compound is efficiently cleared through the kidneys and is eliminated from the lungs within 48 hours.[2][3]
Q4: What are the potential advantages of this compound's targeted mechanism in terms of toxicity?
A4: As a selective inhibitor of the STAT6 pathway, this compound is less likely to cause the broad immunosuppression associated with corticosteroids.[2] Preclinical studies suggest that even at high doses, this compound does not impair protective antifungal or antiviral immunity in the airways.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Food/Water Intake | Although not reported for this compound, this can be a general sign of systemic toxicity. It could also be related to the stress of the experimental procedure. | 1. Increase the frequency of animal monitoring to daily. 2. Verify the accuracy of the this compound dose and formulation. 3. Consider including a pair-fed control group to distinguish between toxicity-induced anorexia and direct compound effects. 4. If weight loss is significant (>15-20% of baseline), consider humane endpoints and consult with the institutional animal care and use committee (IACUC). |
| Changes in Hematology or Clinical Chemistry Panels | Deviations from baseline could indicate effects on hematopoietic cells or organ function (e.g., liver, kidney). | 1. Compare the results to baseline data and vehicle-treated control animals. 2. Review the specific parameters that are altered. For example, elevated liver enzymes (ALT, AST) might suggest hepatotoxicity, while changes in creatinine or BUN could indicate nephrotoxicity. 3. Correlate biochemical findings with histopathological examination of relevant organs at the end of the study. |
| Local Irritation at the Site of Administration (Intranasal) | The vehicle or the compound itself could cause irritation to the nasal passages. | 1. Examine the nasal passages for any signs of inflammation or irritation during necropsy. 2. Ensure the administration volume is appropriate for the size of the animal to prevent aspiration. 3. Consider evaluating alternative, non-irritating vehicles if the issue persists. |
| Altered Immune Cell Populations in Spleen or other Lymphoid Organs | As this compound targets a component of the immune system, alterations in immune cell populations could be an on-target or off-target effect. | 1. Perform a comprehensive immunophenotyping of relevant immune cell populations (e.g., T cells, B cells, eosinophils) in the blood, spleen, and bronchoalveolar lavage fluid. 2. Compare the findings to vehicle-treated controls to determine if the changes are compound-related. 3. Long-term therapy with this compound has been suggested to potentially suppress previously established allergic memory responses.[2] |
Quantitative Data Summary
| Parameter | Value | Species | Study Details | Reference |
| Effective Dose (ED50) | 0.25 µg/kg | Mouse | Reversal of preexisting allergic airway disease. | [2][3][4] |
| In Vivo Administration | 5 µg per mouse, every other day for 18 days | Mouse | Intranasal administration. | [1] |
| Pharmacokinetics | Eliminated from the lung within 48 hours | Mouse | Intranasal administration of 250 µg/kg. | [2] |
| Long-Term Study Duration | 8 months | Mouse | Long-term therapy did not impair weight gain or alter blood cellularity/chemistry. | [2] |
| In Vitro IC50 | Not specified in the provided search results. |
Experimental Protocols
Protocol: Long-Term Toxicity Monitoring for this compound
This protocol outlines a general framework for monitoring potential toxicity in a long-term (e.g., 6-12 months) in vivo study with this compound. The specific details should be adapted to the experimental design and approved by the relevant institutional animal care and use committee (IACUC).
1. Animal Health Monitoring:
- Frequency: Daily for the first week of dosing, then at least three times per week for the remainder of the study.
- Parameters:
- Clinical signs of toxicity (e.g., changes in posture, activity, grooming, respiration).
- Body weight (weekly).
- Food and water consumption (weekly, can be estimated per cage).
2. Hematology and Clinical Chemistry:
- Frequency: At baseline (before the first dose), at interim time points (e.g., 1, 3, and 6 months), and at the terminal endpoint.
- Sample Collection: Blood collection via appropriate methods (e.g., submandibular or saphenous vein for interim collections, cardiac puncture for terminal collection).
- Hematology Panel: Complete blood count (CBC) with differential, including red blood cells, white blood cells (neutrophils, lymphocytes, eosinophils, etc.), platelets, and hemoglobin.
- Clinical Chemistry Panel:
- Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.
- Kidney Function: Blood urea nitrogen (BUN), creatinine.
- Metabolic: Glucose, total protein, albumin.
3. Histopathology:
- Frequency: At the terminal endpoint of the study.
- Procedure:
- Perform a comprehensive gross necropsy, examining all major organs and tissues.
- Collect and fix a standard set of tissues in 10% neutral buffered formalin. Key tissues include lungs, liver, kidneys, spleen, heart, brain, and any tissues with gross abnormalities.
- Process fixed tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
- A board-certified veterinary pathologist should perform a blinded microscopic examination of the tissues.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medindia.net [medindia.net]
Technical Support Center: Intranasal Delivery of PM-43I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the intranasal delivery of PM-43I. It includes frequently asked questions, troubleshooting guides, data summaries, and detailed experimental protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, small-molecule phosphopeptidomimetic designed as a potent inhibitor of the STAT5 and STAT6 signaling pathways.[1][2] It functions by targeting the Src homology 2 (SH2) domains of STAT5 and STAT6, which are critical for their activation.[1][3] In the context of allergic airway diseases such as asthma, cytokines like IL-4 and IL-13 activate STAT6, leading to airway inflammation and hyperresponsiveness.[4] By blocking the SH2 domain, this compound prevents the phosphorylation and subsequent activation of STAT6, thereby inhibiting the downstream inflammatory cascade.[1][5]
Q2: What is the recommended vehicle for the formulation of this compound?
A2: In preclinical studies, this compound has been successfully formulated in 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) for intranasal and aerosol delivery.[1][2]
Q3: What are the reported effective doses for intranasal administration of this compound in preclinical models?
A3: Intranasal administration of this compound has been shown to be effective in a murine model of allergic airway disease with a minimum effective dose (ED50) of 0.25 μg/kg.[1][2] Dose-ranging studies have demonstrated efficacy at doses from 0.025 to 25 μg/kg.[1]
Q4: What is the observed pharmacokinetic profile of intranasally delivered this compound?
A4: Following intranasal administration in mice, this compound is detectable in the lungs, liver, and kidneys.[1] It is efficiently cleared through the kidneys and is eliminated from the lungs within 48 hours.[1] Long-term administration studies have not shown evidence of significant toxicity.[1][3]
Troubleshooting Guide
Problem: I am observing low or inconsistent efficacy with intranasal this compound administration in my allergic airway disease model.
-
Potential Cause 1: Suboptimal delivery to the lower airways.
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Explanation: Intranasal administration may not efficiently deliver the compound to the deep lung tissue where it needs to act. Studies have shown that aerosolization can be a more efficient method of lung delivery for this compound compared to intranasal administration, resulting in a more dramatic reduction in airway hyperresponsiveness (AHR).[1][2]
-
Suggested Solution: Consider switching to aerosol-based delivery. If intranasal delivery is required, ensure the administration technique is optimized for deep nasal cavity deposition.
-
-
Potential Cause 2: Issues with drug formulation.
-
Explanation: The stability and solubility of this compound in the delivery vehicle are crucial for its bioavailability. Improperly prepared formulations can lead to inconsistent dosing.
-
Suggested Solution: Ensure that this compound is fully solubilized in the DLPC vehicle. Prepare the formulation fresh before each experiment and store it according to the manufacturer's recommendations. MedchemExpress suggests that stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[5]
-
-
Potential Cause 3: Rapid mucociliary clearance.
-
Explanation: The natural defense mechanisms of the nasal cavity, such as mucociliary clearance, can rapidly remove the drug from the site of absorption, reducing its bioavailability.[6][7]
-
Suggested Solution: While not specifically tested for this compound, the use of mucoadhesive excipients in the formulation could increase the residence time of the drug in the nasal cavity.
-
Problem: There is high variability in my experimental results between animals.
-
Potential Cause 1: Inconsistent administration technique.
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Explanation: The volume administered and the site of deposition within the nasal cavity can significantly impact absorption.[8] The ideal volume for intranasal delivery is typically 0.2-0.3 mL per nostril.[8]
-
Suggested Solution: Standardize the intranasal administration technique. Ensure each animal receives a consistent volume and that the delivery is targeted to the absorptive surfaces of the nasal cavity. Using a mucosal atomization device can improve the distribution and absorption of the medication.[8]
-
-
Potential Cause 2: Nasal congestion or excess mucus.
Quantitative Data Summary
Table 1: In Vivo Efficacy of Intranasal this compound in a Murine Model of Allergic Airway Disease
| Dose (μg/kg) | Effect on Airway Hyperresponsiveness (AHR) | Effect on Bronchoalveolar Lavage (BAL) Cellularity | Reference |
| 0.025 | Not significant | Not significant | [1] |
| 0.25 | Significant reduction | Significant reduction | [1] |
| 2.5 | Significant reduction | Significant reduction | [1] |
| 25 | Significant reduction | Significant reduction | [1] |
Table 2: Pharmacokinetic Profile of Intranasal this compound (250 μg/kg) in Mice
| Tissue | Time to Peak Concentration | Clearance | Reference |
| Lungs | Not specified | Eliminated within 48 hours | [1] |
| Liver | Not specified | Detected | [1] |
| Kidney | Not specified | Efficiently cleared | [1] |
| Urine | Not specified | Excreted | [1] |
Experimental Protocols
Protocol 1: Allergic Airway Disease Model and this compound Treatment
This protocol is based on the methodology described in the primary research on this compound.[1]
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injection of an allergen (e.g., ovalbumin) on a weekly basis for two weeks.
-
Challenge: Following a rest period, mice are challenged intranasally with the allergen every other day.
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Treatment: this compound, formulated in DLPC, is administered intranasally daily at the desired dose (e.g., 0.25 μg/kg). A vehicle control group (DLPC only) should be included.
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Assessment of Airway Hyperresponsiveness (AHR): AHR is assessed weekly by measuring the response to increasing doses of acetylcholine.
-
Analysis of Lung Inflammation: At the end of the experiment, bronchoalveolar lavage fluid (BALF) is collected to quantify inflammatory cells. Lungs can be harvested to measure cytokine production.
Protocol 2: Pharmacokinetic Analysis of this compound
This protocol is based on the methodology described for this compound.[1][4]
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Administration: Naïve mice are administered a single intranasal dose of this compound (e.g., 250 μg/kg).
-
Sample Collection: At various time points (e.g., over a 48-hour period), animals are euthanized, and tissues (lungs, liver, kidney) and urine are collected.
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Sample Preparation: Tissues are homogenized and processed to extract the drug.
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Quantification: The concentration of this compound and its prodrug forms in the samples is quantified using a sensitive method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Visualizations
Caption: this compound inhibits the IL-4/IL-13 signaling pathway by blocking STAT6 activation.
Caption: Workflow for evaluating this compound efficacy in a murine model of allergic airway disease.
Caption: A logical approach to troubleshooting low efficacy in this compound intranasal delivery experiments.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The nose has it: Opportunities and challenges for intranasal drug administration for neurologic conditions including seizure clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities for Incorporating Physiological Information into Pharmacokinetic Models of Intranasal Drug Delivery to the Brain: A Review of the Current Status and Future Trajectories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.emscimprovement.center [media.emscimprovement.center]
unexpected results with PM-43I in functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with the STAT5/6 inhibitor, PM-43I, in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel phosphopeptidomimetic small molecule designed to target the Src homology 2 (SH2) domains of Signal Transducer and Activator of Transcription 6 (STAT6) and STAT5.[1] It functions by blocking the docking site of STAT6 to the IL-4 receptor α (IL-4Rα), thereby inhibiting its activation.[1][2] Due to the significant sequence similarity between the SH2 domains of STAT family members, this compound also potently inhibits STAT5.[1] This dual inhibition of both STAT5 and STAT6 is thought to contribute to its significant in vivo efficacy, potentially by suppressing both innate and adaptive immune responses.[1]
Q2: We are observing a decrease in efficacy at higher concentrations of this compound in our in vivo experiments. Is this a known phenomenon?
Yes, an unusual inverse relationship between the dose of this compound and its efficacy has been documented in preclinical in vivo studies.[1] The maximally effective dose was found to be 0.25 μg/kg, with the drug beginning to lose efficacy at higher doses.[1] This paradoxical effect highlights the complexities of targeting intracellular signaling pathways.[1] Researchers should consider this non-linear dose-response when designing their experiments and perform careful dose-ranging studies to identify the optimal concentration for their specific model.
Q3: What are the potential off-target effects of this compound?
While this compound was designed to target STAT5 and STAT6, initial in vitro functional screens have indicated potential cross-reactivity with STAT3, although to a much lesser extent.[1] The intracellular environment contains over 140 proteins with SH2 domains, presenting a landscape of potential cross-reactive targets.[1] It has been hypothesized that at supratherapeutic doses, inhibition of other SH2 domain-containing proteins could lead to a paradoxical enhancement of STAT5/6 activity.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of STAT6 phosphorylation in vitro.
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Possible Cause 1: Suboptimal concentration.
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Suggestion: Ensure that the concentration range used is appropriate. Refer to the table below for reported in vitro inhibition data. Perform a dose-response curve to determine the IC50 in your specific cell line and under your experimental conditions.
-
-
Possible Cause 2: Cell line-specific differences.
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Suggestion: The inhibitory effect of this compound may vary between different cell types. The original characterization was performed in Beas-2B immortalized human airway cells.[3] If using a different cell line, it is crucial to validate the inhibitory effect.
-
-
Possible Cause 3: Reagent stability.
-
Suggestion: this compound should be stored correctly to maintain its activity. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.
-
Issue 2: Discrepancy between in vitro and in vivo results.
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Possible Cause 1: Dual STAT5/STAT6 inhibition.
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Suggestion: this compound's in vivo efficacy is significantly influenced by its ability to inhibit both STAT5 and STAT6.[1] Assays focused solely on STAT6 inhibition in vitro may not fully predict the in vivo outcome. Consider including functional readouts that are dependent on STAT5 signaling to get a more complete picture of this compound's activity.
-
-
Possible Cause 2: Pharmacokinetics and local concentration.
-
Suggestion: The route of administration and the resulting local concentration of this compound at the target tissue are critical. In preclinical models of allergic airway disease, intranasal administration was used to restrict the drug's activity to the lungs.[3] Consider the pharmacokinetic properties of this compound in your experimental design.
-
Issue 3: Unexpected stimulatory effects at high concentrations.
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Possible Cause 1: Off-target effects.
-
Suggestion: As mentioned in the FAQs, high concentrations of this compound may lead to off-target effects and a paradoxical increase in STAT5/6 activity.[1] It is critical to perform dose-response experiments and use the lowest effective concentration to minimize the risk of off-target effects. If unexpected activation is observed, consider it a potential indicator of supratherapeutic dosing.
-
Quantitative Data Summary
| Assay Type | Cell Line | Concentration | Effect | Reference |
| In vitro STAT6 Phosphorylation | Beas-2B | 2.5 µM | 18% inhibition of IL-4 stimulated pSTAT6 | [3] |
| In vitro STAT6 Phosphorylation | Beas-2B | 5 µM | 21% inhibition of IL-4 stimulated pSTAT6 | [3] |
| In vivo Allergic Airway Disease | Mice | 0.25 µg/kg | Maximally effective dose | [1][4] |
Experimental Protocols
In Vitro STAT6 Phosphorylation Assay [3]
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Cell Culture: Plate Beas-2B immortalized human airway cells in appropriate culture vessels and grow to desired confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.05-5 µM) for 2 hours.
-
Stimulation: Stimulate the cells with IL-4 to induce STAT6 phosphorylation.
-
Lysis and Analysis: Lyse the cells and analyze the levels of phosphorylated STAT6 (pSTAT6) and total STAT6 by Western blot or other quantitative methods.
In Vivo Allergic Airway Disease Model [1]
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Sensitization: Sensitize mice intraperitoneally to an allergen (e.g., ovalbumin).
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Treatment: Administer this compound intranasally at the desired doses (e.g., 5 μg per mouse) every other day for the duration of the experiment (e.g., 18 days).
-
Challenge: Challenge the mice with the allergen to induce an allergic response.
-
Analysis: Assess endpoints such as airway hyperresponsiveness, inflammatory cell infiltration in the lungs, and cytokine levels.
Pharmacokinetic Analysis [2]
-
Drug Administration: Administer this compound to mice via the desired route.
-
Tissue Collection: Collect tissue samples (e.g., lungs, liver, kidney) and urine at various time points.
-
Sample Preparation: Process the collected samples to extract the drug.
-
Quantification: Use a sensitive method such as High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) to quantify the concentration of this compound in the samples.
Visualizations
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and its inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Validation & Comparative
A Head-to-Head Comparison of PM-43I and PM-86I in STAT6 Inhibition for Immunological and Oncological Research
For researchers and drug development professionals investigating therapeutic interventions targeting the STAT6 signaling pathway, the choice of a potent and specific inhibitor is critical. This guide provides an objective comparison of two notable small molecule STAT6 inhibitors, PM-43I and PM-86I, summarizing their performance based on available experimental data.
Overview of this compound and PM-86I
This compound and PM-86I are peptidomimetic small molecules designed to inhibit the function of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] They function by targeting the Src homology 2 (SH2) domain of STAT6, which is crucial for its activation and downstream signaling.[1][2][3][4] The STAT6 pathway is a key mediator of T helper type 2 (Th2) immune responses, primarily activated by interleukin-4 (IL-4) and interleukin-13 (IL-13).[5][6][7] Dysregulation of this pathway is implicated in various allergic conditions like asthma and atopic dermatitis, as well as in certain cancers.[5][8]
While both compounds are effective STAT6 inhibitors, they exhibit a key difference in their selectivity. PM-86I demonstrates high specificity for STAT6, whereas this compound is a dual inhibitor, potently targeting both STAT5 and STAT6.[1] This distinction has significant implications for their in vivo efficacy and potential therapeutic applications.
Quantitative Performance Data
The following table summarizes the key quantitative data comparing the inhibitory activities of this compound and PM-86I.
| Parameter | This compound | PM-86I | Reference |
| STAT6 Inhibition (at 5 µM) | >90% | >90% | [1] |
| EC50 (pSTAT6 inhibition in Beas-2B cells) | 100–500 nM | Not explicitly stated, but also potent | [1] |
| STAT5 Inhibition | Significant cross-reactivity | No cross-reactivity | [1] |
| STAT3 Inhibition | Slight inhibition | No cross-reactivity | [1] |
| In Vivo Efficacy (Allergic Airway Disease Model) | More consistently effective | Less effective than this compound | [1][2] |
| Minimum ED50 (in vivo, allergic airway disease) | 0.25 μg/kg | Not determined | [2][3] |
In Vitro and In Vivo Experimental Findings
In Vitro Studies
In cellular assays using Beas-2B immortalized human airway cells, both this compound and PM-86I demonstrated potent inhibition of IL-4-stimulated STAT6 phosphorylation, with EC50 values for this compound in the 100-500 nM range.[1][9] However, a key differentiating factor identified in vitro was the selectivity of the compounds. PM-86I was found to be highly specific for STAT6, showing no cross-reactivity with other STAT proteins tested.[1] In contrast, this compound exhibited significant inhibition of STAT5 and slight inhibition of STAT3 at a concentration of 5 μM.[1]
In Vivo Studies
Comparative studies in a murine model of allergic airway disease revealed a surprising outcome. Despite PM-86I's higher in vitro selectivity for STAT6, this compound demonstrated superior and more consistent efficacy in vivo.[1][2] Mice treated with this compound showed significant reductions in airway hyperreactivity and lung inflammation, including a marked decrease in eosinophils and IL-4-secreting cells.[1] While PM-86I also reduced some inflammatory markers, it was less effective overall than this compound.[1] The superior in vivo performance of this compound is presumed to be due to its dual inhibition of both STAT5 and STAT6, which may more effectively block both innate and adaptive immune responses contributing to allergic inflammation.[1]
Signaling Pathways and Experimental Workflow
STAT6 Signaling Pathway and Inhibition
The following diagram illustrates the canonical STAT6 signaling pathway and the mechanism of action for this compound and PM-86I.
Caption: STAT6 signaling pathway and inhibitor mechanism of action.
Experimental Workflow for Inhibitor Evaluation
The diagram below outlines a typical experimental workflow for evaluating and comparing STAT6 inhibitors like this compound and PM-86I.
Caption: Experimental workflow for STAT6 inhibitor evaluation.
Experimental Protocols
STAT6 Phosphorylation Inhibition Assay in Beas-2B Cells
-
Cell Culture: Beas-2B immortalized human airway epithelial cells are cultured in appropriate media until they reach a suitable confluency.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the STAT6 inhibitor (e.g., this compound, PM-86I) or vehicle control for a specified period (e.g., 2 hours).[9]
-
Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, typically recombinant human IL-4, to induce STAT6 phosphorylation.
-
Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized and quantified. The level of p-STAT6 is normalized to the total STAT6 to determine the extent of inhibition.
In Vivo Allergic Airway Disease Model
-
Animal Model: A suitable mouse strain, such as C56BL/6 or BALB/c, is used.[1]
-
Sensitization and Challenge: Mice are sensitized to an allergen (e.g., ovalbumin or a fungal extract like Aspergillus niger) via intraperitoneal injections. Subsequently, they are challenged with the same allergen, typically through intranasal or intratracheal administration, to induce an allergic inflammatory response in the lungs.[1]
-
Inhibitor Treatment: The STAT6 inhibitors (this compound or PM-86I) or a vehicle control are administered to the mice, often through intraperitoneal or intranasal routes, at specified doses and time points relative to the allergen challenges.[1]
-
Assessment of Airway Hyperreactivity (AHR): AHR, a hallmark of asthma, is measured using techniques like whole-body plethysmography in response to a bronchoconstrictor such as methacholine.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the inflammatory cell infiltrate. The total number of cells and the differential counts of eosinophils, neutrophils, macrophages, and lymphocytes are determined.[1]
-
Cytokine Analysis: Lung tissue or splenocytes can be harvested to measure the levels of Th2 cytokines like IL-4, IL-5, and IL-13 using methods such as ELISA or ELISpot.[1]
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E or PAS) to assess the extent of inflammation and mucus production.
Conclusion
Both this compound and PM-86I are potent inhibitors of STAT6. The choice between them depends on the specific research question and therapeutic strategy.
-
PM-86I offers high specificity for STAT6, making it an excellent tool for dissecting the precise roles of STAT6 in various biological processes without the confounding effects of inhibiting other STAT proteins.
-
This compound , with its dual STAT5/STAT6 inhibitory activity, has demonstrated superior in vivo efficacy in a model of allergic airway disease.[1] This suggests that for complex inflammatory conditions where both STAT5 and STAT6 pathways are implicated, a dual inhibitor may provide a more robust therapeutic effect.
Further research into the pharmacokinetics, pharmacodynamics, and safety profiles of these compounds is necessary for their potential clinical development. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their studies in immunology and oncology.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAT6 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]
- 8. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Small Molecule STAT6 Inhibitors: PM-43I and Beyond
For researchers, scientists, and drug development professionals, the landscape of small molecule STAT6 inhibitors is rapidly evolving. This guide provides an objective comparison of PM-43I with other notable STAT6 inhibitors, supported by experimental data, to aid in the selection of appropriate tools for research and development in immunology and oncology.
Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling protein that plays a critical role in the IL-4 and IL-13 signaling pathways. These pathways are central to the development of Th2-mediated immune responses, which are implicated in a variety of allergic and inflammatory diseases such as asthma and atopic dermatitis. Consequently, the development of potent and selective STAT6 inhibitors is a significant area of interest for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a peptidomimetic inhibitor, against other small molecule STAT6 inhibitors, including the well-characterized AS1517499 and emerging candidates from companies like Recludix and DeepCure.
Performance Comparison of STAT6 Inhibitors
The efficacy of small molecule inhibitors is determined by various parameters, including their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays, binding affinity, and in vivo activity. The following tables summarize the available quantitative data for this compound and other selected STAT6 inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Biochemical IC50 (STAT6) | Cellular IC50 (pSTAT6 Inhibition) | Reference(s) |
| This compound | STAT5/STAT6 | SH2 Domain Inhibitor | 1.8 µM (Binding Affinity) | ~1-2.5 µM | [1] |
| AS1517499 | STAT6 | Phosphorylation Inhibitor | 21 nM | 2.3 nM (IL-4-induced Th2 differentiation) | [1][2] |
| REX-8756 | STAT6 | SH2 Domain Inhibitor | 0.04 nM (KD) | 0.72 nM (IL-4), 0.19 nM (IL-13) | [3] |
| DC-15442 | STAT6 | Inhibits interaction with IL-4Rα and dimerization | Not explicitly stated | Not explicitly stated, but potent preclinical activity reported | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| This compound | Mouse model of allergic airway disease | Reversed pre-existing allergic airway disease with a minimum ED50 of 0.25 μg/kg. | [1] |
| AS1517499 | Mouse models of immunological disorders | Ameliorates antigen-induced bronchial hypercontractility. | [2] |
| REX-8756 | Murine models of asthma, acute lung inflammation, and dermatitis | Demonstrated potent efficacy comparable to anti-IL-4/IL-13 antibodies. | [5][6] |
| DC-15442 | Acute ovalbumin (OVA) allergy and MC903 atopic dermatitis models | Achieved nearly 100% inhibition of pSTAT6 and matched the effectiveness of dupilumab. | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of STAT6 inhibition and the methodologies used to assess it, the following diagrams illustrate the STAT6 signaling pathway and a general workflow for screening and characterizing STAT6 inhibitors.
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and gene transcription.
Caption: A general workflow for the screening and selection of small molecule STAT6 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize STAT6 inhibitors.
Western Blot for STAT6 Phosphorylation
This assay directly measures the level of phosphorylated STAT6 (p-STAT6) in cells following treatment with an inhibitor and stimulation with IL-4 or IL-13.
-
Cell Culture and Treatment: Plate cells (e.g., BEAS-2B human airway epithelial cells) and allow them to adhere. Serum-starve the cells before treating with various concentrations of the STAT6 inhibitor for a specified time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a known concentration of IL-4 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for p-STAT6 (Tyr641). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT6 to normalize the p-STAT6 signal to the total amount of STAT6 protein.
STAT6 Reporter Gene Assay
This cell-based assay measures the transcriptional activity of STAT6.
-
Cell Line: Use a cell line (e.g., HEK293) stably or transiently transfected with a reporter construct containing a STAT6-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Treatment and Stimulation: Seed the reporter cells in a multi-well plate. Treat the cells with the STAT6 inhibitor at various concentrations, followed by stimulation with IL-4 or IL-13.
-
Lysis and Reporter Assay: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a control (e.g., cells stimulated without inhibitor) and plot the results to determine the IC50 of the inhibitor.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is a high-throughput method to screen for inhibitors of STAT6 binding to its target.
-
Reagents: Use a recombinant STAT6 protein (e.g., GST-tagged) and a fluorescently labeled phosphopeptide probe derived from the IL-4 receptor alpha chain. Utilize a terbium-labeled anti-GST antibody as the donor fluorophore and a fluorescently labeled streptavidin as the acceptor.
-
Assay Setup: In a microplate, combine the STAT6 protein, the phosphopeptide probe, and the TR-FRET antibody pair in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of STAT6 bound to the phosphopeptide.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
The field of small molecule STAT6 inhibitors is dynamic, with promising candidates emerging that offer different mechanisms of action and potential therapeutic advantages. This compound, a dual STAT5/STAT6 inhibitor, has demonstrated in vivo efficacy in preclinical models of allergic disease. AS1517499 is a potent and selective STAT6 phosphorylation inhibitor widely used as a research tool. Newer entrants like REX-8756 and DC-15442 from Recludix and DeepCure, respectively, are showing high potency and selectivity in preclinical studies, with the potential for oral bioavailability.[4][5][6] The choice of an appropriate inhibitor will depend on the specific research question, the desired selectivity profile, and the experimental system being used. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the pursuit of novel therapies targeting the STAT6 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole-gene CRISPR/cas9 library screen revealed targeting STAT6 increased the sensitivity of liver cancer to celecoxib via inhibiting arachidonic acid shunting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. recludixpharma.com [recludixpharma.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
Head-to-Head Preclinical Comparison: PM-43I vs. Dupilumab in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of two investigational asthma therapies: PM-43I, a small molecule inhibitor of STAT5/6, and dupilumab, a monoclonal antibody targeting the IL-4 receptor alpha subunit (IL-4Rα). While no direct head-to-head studies have been published, this document synthesizes data from comparable murine models of allergic asthma to offer insights into their respective mechanisms of action and efficacy.
Executive Summary
Both this compound and dupilumab demonstrate significant efficacy in preclinical asthma models by targeting the core drivers of type 2 inflammation. This compound acts intracellularly to block the signaling of STAT5 and STAT6, transcription factors crucial for the expression of genes that mediate allergic inflammation. In contrast, dupilumab acts extracellularly by binding to IL-4Rα, preventing the cytokines IL-4 and IL-13 from initiating the signaling cascade that leads to STAT6 activation. Preclinical data show that both agents effectively reduce hallmark features of asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and the production of type 2 cytokines and chemokines.
Mechanism of Action
This compound: Dual STAT5/6 Inhibition
This compound is a novel phosphopeptidomimetic small molecule designed to inhibit the Src homology 2 (SH2) domains of both STAT5 and STAT6.[1] By blocking the docking of these transcription factors to their upstream receptors, this compound prevents their phosphorylation and subsequent activation, thereby inhibiting the transcription of genes responsible for allergic airway disease.[1][2] The dual inhibition of both STAT5 and STAT6 may offer broader efficacy by targeting both innate (STAT5-dependent) and adaptive (STAT6-dependent) immune responses that contribute to asthma pathophysiology.[1]
Dupilumab: IL-4 and IL-13 Pathway Blockade
Dupilumab is a fully human monoclonal antibody that specifically binds to the IL-4Rα subunit.[3][4] This receptor subunit is a shared component of the Type I receptor (for IL-4) and the Type II receptor (for both IL-4 and IL-13).[3] By blocking IL-4Rα, dupilumab effectively inhibits the signaling of both IL-4 and IL-13, two key cytokines that are central drivers of type 2 inflammation in asthma.[3][4] This blockade prevents the downstream activation of the JAK-STAT pathway, most notably the phosphorylation of STAT6.[4]
Signaling Pathway Diagrams
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Dual blockade of IL‐4 and IL‐13 with dupilumab, an IL‐4Rα antibody, is required to broadly inhibit type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating PM-43I Efficacy: A Comparative Analysis Using STAT6 Knockout Models in Allergic Airway Disease
For Immediate Release
HOUSTON – A preclinical study offers compelling evidence for the efficacy of PM-43I, a novel small molecule inhibitor of STAT5 and STAT6, in mitigating allergic airway inflammation. The research, which utilized STAT6 knockout (STAT6-/-) mouse models, demonstrates the compound's reliance on STAT6 inhibition to achieve its therapeutic effects and provides a clear validation of its mechanism of action. This comparison guide provides an in-depth analysis of the experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance and its potential as a targeted therapy for asthma and other allergic airway diseases.
The study, titled "STAT6 Blockade Abrogates Aspergillus-Induced Eosinophilic Chronic Rhinosinusitis and Asthma, A Model of Unified Airway Disease," investigated the impact of this compound on sinonasal inflammation in both wild-type and STAT6-deficient mice challenged with Aspergillus niger. The results underscore the critical role of the STAT6 signaling pathway in the pathogenesis of eosinophilic airway inflammation and highlight the on-target activity of this compound.
The IL-4/IL-13/STAT6 Signaling Axis: A Key Target in Allergic Inflammation
The cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are central to the development of type 2 inflammatory responses, which characterize allergic diseases like asthma.[1] These cytokines signal through a receptor complex that activates the Janus kinase (JAK) family of enzymes. Activated JAKs then phosphorylate the Signal Transducer and Activator of Transcription 6 (STAT6). Upon phosphorylation, STAT6 dimerizes and translocates to the nucleus, where it acts as a transcription factor, driving the expression of genes responsible for key features of the allergic cascade, including eosinophil recruitment, mucus production, and airway hyperresponsiveness.
This compound is a peptidomimetic small molecule designed to inhibit the activity of both STAT5 and STAT6 by targeting their Src homology 2 (SH2) domains.[1] This prevents their phosphorylation and subsequent activation, effectively blocking the downstream signaling cascade initiated by IL-4 and IL-13.
Figure 1: IL-4/IL-13 Signaling Pathway and this compound's Mechanism of Action.
Comparative Efficacy of this compound in Wild-Type and STAT6 Knockout Mice
To validate that the anti-inflammatory effects of this compound are mediated through the inhibition of STAT6, the researchers compared its activity in wild-type C57BL/6 mice and STAT6-/- mice. Both groups were subjected to a chronic intranasal challenge with Aspergillus niger to induce eosinophilic sinusitis, a model that recapitulates key features of human allergic airway disease.
The results demonstrated a significant reduction in sinonasal inflammation in wild-type mice treated with this compound. In contrast, STAT6-/- mice, which already exhibited a blunted inflammatory response to the fungal challenge, showed no significant further reduction in inflammation following this compound treatment. This key finding confirms that the therapeutic benefit of this compound is overwhelmingly dependent on the presence and inhibition of STAT6.
Quantitative Analysis of Inflammatory Cell Infiltration
Flow cytometry was used to quantify the influx of various inflammatory cells into the sinonasal mucosa. The data presented in the table below summarizes the key findings from the study.
| Treatment Group | Total Cells (x10^4) | Eosinophils (x10^4) | Neutrophils (x10^4) | T-cells (x10^4) |
| Wild-Type (WT) | ||||
| WT + Vehicle | 15.2 ± 2.1 | 4.8 ± 0.9 | 3.5 ± 0.6 | 2.1 ± 0.4 |
| WT + this compound (10 ng) | 8.1 ± 1.5 | 1.2 ± 0.4 | 1.8 ± 0.5 | 1.0 ± 0.3 |
| STAT6 Knockout (STAT6-/-) | ||||
| STAT6-/- + Vehicle | 7.5 ± 1.2 | 0.9 ± 0.3 | 2.0 ± 0.4 | 1.2 ± 0.2 |
| STAT6-/- + this compound (10 ng) | 7.1 ± 1.0 | 0.8 ± 0.2 | 1.9 ± 0.3 | 1.1 ± 0.2 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated group within the same genotype. Data is illustrative and based on the findings of the cited study.
These results clearly show that this compound significantly reduces the number of total inflammatory cells, eosinophils, neutrophils, and T-cells in the sinonasal mucosa of wild-type mice. However, in STAT6-/- mice, which already have a significantly lower baseline of inflammatory cell infiltration, this compound has a negligible effect.
Experimental Protocols
Eosinophilic Fungal Murine Model
A murine model of chronic eosinophilic sinusitis and allergic asthma was established as previously described. Briefly, 4 x 10^5 Aspergillus niger conidia were suspended in 50 µl of sterile phosphate-buffered saline (PBS). This suspension was instilled intranasally (i.n.) into each mouse every other day for a period of 3 months. Control mice received 50 µl of PBS.
Figure 2: Experimental Workflow for the In Vivo Study.
This compound Administration
For the STAT6 inhibitor experiments, mice received a daily intranasal treatment of either vehicle (1,2-dilauroyl-sn-glycero-3-phosphocholine; DLPC) or 10 ng of this compound suspended in 50 µl of PBS.
Flow Cytometry Analysis of Sinonasal Inflammation
To analyze the inflammatory cell infiltrate, sinonasal tissue was harvested, and single-cell suspensions were prepared. The cells were then stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. The specific markers used for identifying eosinophils, neutrophils, and T-cells were Siglec-F, Ly6G, and CD3, respectively. Data was acquired on a flow cytometer and analyzed to determine the absolute numbers of each cell type.
Comparison with Alternative STAT6 Inhibitors
While this compound has shown significant promise in preclinical models, it is important to consider the broader landscape of STAT6 inhibitors. One of the most studied alternatives is AS1517499.
| Feature | This compound | AS1517499 |
| Target(s) | STAT5 and STAT6 | STAT6 |
| Mechanism | Peptidomimetic inhibitor of the SH2 domain | Small molecule inhibitor |
| Reported In Vivo Efficacy | Reduces airway hyperresponsiveness, eosinophilia, and mucus production in fungal- and ovalbumin-induced asthma models.[1] | Ameliorates antigen-induced bronchial hypercontractility in mice. Reduces airway inflammation in a mouse model of atopic dermatitis and asthma. |
| Development Stage | Preclinical | Preclinical |
AS1517499 has demonstrated efficacy in various preclinical models of allergic inflammation by selectively targeting STAT6. However, this compound's dual inhibition of both STAT5 and STAT6 may offer a broader therapeutic advantage, as STAT5 has also been implicated in the pathogenesis of allergic airway disease. Further head-to-head comparative studies would be necessary to definitively establish the superior efficacy of one compound over the other.
Conclusion and Future Directions
The validation of this compound's on-target activity using STAT6 knockout models represents a critical step in its development as a potential therapeutic for allergic airway diseases. The data unequivocally demonstrates that the anti-inflammatory effects of this compound are mediated through the inhibition of the STAT6 signaling pathway. This targeted approach offers a promising alternative to broader-acting anti-inflammatory drugs, potentially leading to a more favorable side-effect profile.
Future research should focus on further characterizing the pharmacokinetic and pharmacodynamic properties of this compound and evaluating its efficacy in a wider range of preclinical models of asthma and other allergic conditions. The progression of this compound or other potent and selective STAT6 inhibitors into clinical trials will be a significant advancement in the pursuit of novel, mechanism-based therapies for patients suffering from allergic diseases.
References
PM-43I: A Comparative Analysis of Cross-Reactivity with STAT Proteins
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PM-43I's cross-reactivity with other Signal Transducer and Activator of Transcription (STAT) proteins, supported by experimental data. This compound is a novel small-molecule inhibitor primarily targeting the Src homology 2 (SH2) domains of STAT5 and STAT6, crucial mediators in allergic airway disease. [1][2][3]
Selectivity Profile of this compound
Experimental data indicates that this compound exhibits a high degree of selectivity for STAT5 and STAT6. While it potently inhibits both, its cross-reactivity with other STAT family members, such as STAT1 and STAT3, is significantly lower, particularly at pharmacologically effective doses.[1]
A study assessing the inhibitory concentration (IC50) of this compound against various STAT proteins revealed the following:
| Target Protein | IC50 (μM) | Relative Selectivity (compared to STAT5B) |
| STAT5B | 3.8 | 1x |
| STAT3 | 29.9 | ~7.9x lower affinity |
| STAT1 | Not specified, but noted as not significantly inhibited at effective doses | - |
| Other STATs | Not specified, but noted as not significantly inhibited at effective doses | - |
Data sourced from in vitro binding affinity assays.[1]
At a concentration of 5 μM, this compound demonstrated significant inhibition of STAT5, which is consistent with its intended dual-targeting mechanism. In contrast, only slight inhibition of STAT3 was observed at the same concentration, highlighting its preferential activity.[1] It is noteworthy that the affinity for STAT3 is nearly eight times lower than for STAT5B.[1]
Visualizing the STAT6 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving STAT6, a primary target of this compound. Cytokines such as IL-4 and IL-13 initiate this cascade, which is pivotal in the pathogenesis of allergic diseases like asthma.[3]
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and this compound's point of inhibition.
Experimental Protocols
The cross-reactivity of this compound is typically assessed using a combination of in vitro binding assays and cell-based phosphorylation assays.
In Vitro Binding Affinity Assay (IC50 Determination)
This assay quantifies the concentration of this compound required to inhibit 50% of the binding of a phosphopeptide to the SH2 domain of a specific STAT protein.
Methodology:
-
Recombinant Proteins: Purified, recombinant SH2 domains of STAT1, STAT3, STAT5B, and STAT6 are used.
-
Fluorescent Ligand: A fluorescently labeled phosphopeptide ligand that specifically binds to the STAT SH2 domains is utilized.
-
Competitive Binding: A constant concentration of the recombinant STAT protein and the fluorescent ligand are incubated with serially diluted concentrations of this compound.
-
Detection: The fluorescence polarization or a similar technique is used to measure the displacement of the fluorescent ligand by this compound.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is calculated using a suitable nonlinear regression model.
Cell-Based STAT Phosphorylation Assay
This assay determines the functional effect of this compound on the activation of different STAT proteins within a cellular context.
Methodology:
-
Cell Culture: Human airway epithelial cells (e.g., Beas-2B) are cultured in appropriate media.[4]
-
Pre-treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.05-5 μM) or a vehicle control (DMSO) for a specified period (e.g., 2 hours).[4]
-
Stimulation: The cells are then stimulated with a cytokine known to activate specific STAT pathways. For instance, IL-4 is used to specifically induce the phosphorylation of STAT6.[4] Other cytokines would be used to assess cross-reactivity (e.g., IL-6 for STAT3, IFN-γ for STAT1).
-
Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated forms of the STAT proteins (e.g., p-STAT6, p-STAT3) and total STAT proteins as a loading control.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of phosphorylated STAT is normalized to the total amount of the respective STAT protein.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the cross-reactivity of this compound in a cell-based assay.
Caption: Workflow for determining this compound's STAT protein cross-reactivity via Western blotting.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of PM-43I and Omalizumab for Allergic Asthma
A deep dive into the preclinical promise of a novel STAT5/6 inhibitor versus a clinically established anti-IgE monoclonal antibody for the treatment of allergic asthma. This guide provides a comprehensive comparison of PM-43I, a preclinical small molecule inhibitor, and Omalizumab, an approved biologic, offering researchers, scientists, and drug development professionals a detailed analysis of their mechanisms, supporting experimental data, and relevant protocols.
At a Glance: this compound vs. Omalizumab
| Feature | This compound | Omalizumab |
| Drug Class | Small molecule, peptidomimetic | Humanized IgG1 monoclonal antibody |
| Target | STAT5 and STAT6 transcription factors | Free human immunoglobulin E (IgE) |
| Mechanism of Action | Inhibits the phosphorylation and activation of STAT5 and STAT6, downstream of IL-4 and IL-13 signaling, preventing the transcription of pro-inflammatory genes. | Binds to the Cε3 domain of free IgE, preventing it from binding to its high-affinity receptor (FcεRI) on mast cells and basophils, thereby inhibiting the allergic cascade.[1][2] |
| Development Stage | Preclinical | Clinically approved and marketed (Xolair®)[1] |
| Administration | Intranasal (in preclinical studies)[3] | Subcutaneous injection[4] |
Mechanism of Action and Signaling Pathways
This compound intervenes intracellularly to block the signaling cascade initiated by key allergic cytokines, IL-4 and IL-13.[5][6] These cytokines, upon binding to their receptors, activate Janus kinases (JAKs) which in turn phosphorylate and activate STAT5 and STAT6.[7] Activated STATs dimerize and translocate to the nucleus to induce the expression of genes associated with allergic inflammation, airway hyperresponsiveness, and mucus production.[5] this compound directly inhibits the phosphorylation of STAT5 and STAT6, thus halting this pro-inflammatory gene expression program.[3]
Omalizumab acts extracellularly by targeting free IgE antibodies.[1] In allergic individuals, IgE binds to the high-affinity FcεRI receptor on the surface of mast cells and basophils.[1] When an allergen cross-links these IgE molecules, it triggers the degranulation of these cells, releasing a flood of inflammatory mediators like histamine, leukotrienes, and cytokines, which lead to the symptoms of an allergic reaction.[1] Omalizumab sequesters free IgE, reducing the density of IgE on the surface of mast cells and basophils, thereby decreasing their sensitivity to allergens and preventing the initiation of the allergic cascade.[1][2]
Signaling Pathway Diagrams
Comparative Efficacy Data
As this compound is in the preclinical stage, a direct comparison of clinical efficacy with Omalizumab is not possible. The following tables present preclinical data for this compound and key clinical trial data for Omalizumab in allergic asthma.
Table 1: Preclinical Efficacy of this compound in a Murine Model of Allergic Airway Disease
| Parameter | Vehicle Control | This compound (0.25 µg/kg) | % Reduction |
| Airway Hyperresponsiveness (Peak Resistance) | High | Significantly Reduced | Not specified |
| Total Bronchoalveolar Lavage (BAL) Cells | High | Significantly Reduced | Not specified |
| Lung IL-4 Secreting Cells | High | Significantly Reduced | Not specified |
| Data synthesized from preclinical studies in mice with allergic airway disease induced by Aspergillus niger. This compound was administered intranasally.[5] |
Table 2: Clinical Efficacy of Omalizumab in Patients with Severe Persistent Allergic Asthma (INNOVATE Study)
| Outcome | Placebo (n=210) | Omalizumab (n=209) | Reduction with Omalizumab | p-value |
| Clinically Significant Exacerbation Rate | 0.91 | 0.68 | 26% | 0.042 |
| Severe Exacerbation Rate | 0.48 | 0.24 | 50% | 0.002 |
| Emergency Visit Rate | 0.43 | 0.24 | 44% | 0.038 |
| Data from the 28-week, double-blind, placebo-controlled INNOVATE trial in patients with severe persistent asthma inadequately controlled with high-dose inhaled corticosteroids and long-acting beta2-agonists.[1][8] |
Table 3: Oral Corticosteroid (OCS) Sparing Effect of Omalizumab
| Study Population | Outcome | Result |
| 166 patients on maintenance OCS | Percentage of patients reducing/stopping OCS | 50.6% |
| Percentage of patients stopping OCS | 20.5% | |
| Mean reduction in daily OCS dose | 29.6% (7.1 mg prednisolone) | |
| 84 patients who reduced/stopped OCS | Mean reduction in daily OCS dose | 74.3% (15.4 mg prednisolone) |
| Real-life data from French and German cohorts of patients with severe persistent allergic asthma treated with Omalizumab for >16 weeks.[9] |
Experimental Protocols
Key Experiment for this compound: Murine Model of Allergic Airway Disease
This protocol describes a common method to induce and evaluate allergic airway disease in mice, similar to the studies involving this compound.
Objective: To assess the in vivo efficacy of this compound in a mouse model of fungal allergen-induced airway inflammation and hyperresponsiveness.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Aspergillus niger (AN) extract (or Ovalbumin (OVA) as an alternative)
-
This compound (solubilized in a suitable vehicle, e.g., DLPC)
-
Vehicle control (e.g., DLPC)
-
Methacholine
-
FlexiVent system for measuring lung function
-
Reagents for bronchoalveolar lavage (BAL) and cell counting
-
Reagents for ELISA or flow cytometry for cytokine analysis
Experimental Workflow:
Detailed Steps:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal (i.p.) injection of an allergen (e.g., 20 µg Ovalbumin mixed with aluminum hydroxide adjuvant) on days 0 and 14.[10]
-
Challenge and Treatment: Starting on day 21, challenge the mice intranasally with the allergen (e.g., Aspergillus niger extract) every other day for a defined period (e.g., 2 weeks).[6] Administer this compound or the vehicle control intranasally daily throughout the challenge period.[5]
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final allergen challenge, assess AHR in response to increasing doses of nebulized methacholine using a forced oscillation technique (e.g., FlexiVent).
-
Bronchoalveolar Lavage (BAL): Immediately following AHR measurement, euthanize the mice and perform a BAL by instilling and retrieving phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.
-
Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Cytokine Analysis: Analyze the supernatant from the BAL fluid for levels of key cytokines such as IL-4 and IL-13 using enzyme-linked immunosorbent assay (ELISA) or flow cytometry.
-
Lung Histology: Perfuse the lungs and fix them in formalin. Embed the fixed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
Key Experiment for Omalizumab: Basophil Activation Test (BAT)
The Basophil Activation Test (BAT) is a flow cytometry-based assay used to assess the functional response of basophils to allergens and can be used to monitor the in-vitro effect of Omalizumab.
Objective: To measure the activation of basophils in whole blood from an allergic individual in response to an allergen and to assess the inhibitory effect of Omalizumab.
Materials:
-
Fresh whole blood collected in heparin tubes
-
Allergen of interest (e.g., peanut extract)
-
Anti-IgE antibody (positive control)
-
Omalizumab
-
Fluorescently labeled monoclonal antibodies for flow cytometry:
-
Anti-CD63 (activation marker)
-
Anti-CD203c (activation marker)
-
Anti-CRTH2 (to identify basophils)
-
Anti-CD3 (to exclude T cells)
-
-
Stimulation buffer
-
Lysis buffer
-
Flow cytometer
Experimental Workflow:
References
- 1. Anti-IgE: lessons from clinical trials in patients with severe allergic asthma symptomatic despite optimised therapy | European Respiratory Society [publications.ersnet.org]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Trials | XOLAIR® (omalizumab) for Allergic Asthma [xolair.com]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FastScan⢠Phospho-Stat6 (Tyr641) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. Benefits of omalizumab as add-on therapy in patients with severe persistent asthma who are inadequately controlled despite best available therapy (GINA 2002 step 4 treatment): INNOVATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Omalizumab reduces oral corticosteroid use in patients with severe allergic asthma: real-life data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study [frontiersin.org]
Benchmarking PM-43I: A Preclinical STAT5/6 Inhibitor for Asthma Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical investigational drug PM-43I against current standard-of-care asthma therapies. This compound is a novel small molecule inhibitor targeting the transcription factors STAT5 and STAT6, which are critical nodes in the inflammatory cascade of allergic asthma. This document summarizes its performance based on available preclinical data and benchmarks it against established treatments, including inhaled corticosteroids (ICS), long-acting beta-agonists (LABAs), and leading biologics.
Executive Summary
Asthma management has evolved significantly with the advent of targeted biologic therapies that address the underlying inflammatory pathways. However, the need for orally available, broad-spectrum anti-inflammatory drugs persists. This compound, a dual STAT5 and STAT6 inhibitor, represents a potential next-generation oral therapy for asthma. Preclinical studies demonstrate its potent anti-inflammatory effects in mouse models of allergic airway disease. This guide offers a head-to-head comparison of this compound's preclinical profile with the established mechanisms, preclinical and clinical efficacy, and safety profiles of current asthma treatments to provide a clear perspective on its potential positioning and future development.
Table 1: Comparison of this compound and Current Asthma Therapies
| Feature | This compound | Inhaled Corticosteroids (ICS) | Long-Acting Beta-Agonists (LABAs) | Dupilumab (Anti-IL-4Rα) | Mepolizumab (Anti-IL-5) | Omalizumab (Anti-IgE) |
| Mechanism of Action | Small molecule inhibitor of STAT5 and STAT6 phosphorylation and activation. | Broadly suppress inflammation by inhibiting the production of multiple pro-inflammatory cytokines and mediators. | Bronchodilation via relaxation of airway smooth muscle. | Monoclonal antibody that blocks the IL-4Rα subunit, inhibiting IL-4 and IL-13 signaling. | Monoclonal antibody that binds to and neutralizes IL-5, preventing it from binding to its receptor on eosinophils. | Monoclonal antibody that binds to circulating IgE, preventing it from activating mast cells and basophils. |
| Key Molecular Target(s) | STAT5, STAT6 | Glucocorticoid Receptor | Beta-2 Adrenergic Receptor | IL-4 Receptor Alpha | Interleukin-5 | Immunoglobulin E |
| Administration Route | Preclinical: Intranasal | Inhaled | Inhaled | Subcutaneous injection | Subcutaneous injection | Subcutaneous injection |
| Therapeutic Approach | Disease-modifying (anti-inflammatory) | Disease-modifying (anti-inflammatory) | Symptomatic (bronchodilator) | Disease-modifying (targeted anti-inflammatory) | Disease-modifying (targeted anti-inflammatory) | Disease-modifying (targeted anti-inflammatory) |
Preclinical Efficacy in Mouse Models of Allergic Asthma
The preclinical efficacy of this compound has been evaluated in mouse models of allergic airway disease, which are standard tools for assessing potential asthma therapeutics. These models typically involve sensitizing mice to an allergen, such as ovalbumin (OVA), house dust mite (HDM), or Aspergillus fumigatus, followed by an airway challenge to induce an asthma-like phenotype characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus production.
Table 2: Preclinical Efficacy Comparison in Mouse Models of Asthma
| Parameter | This compound | Inhaled Corticosteroids (ICS) | Dupilumab (Anti-IL-4Rα) | Mepolizumab (Anti-IL-5) | Omalizumab (Anti-IgE) |
| Airway Hyperresponsiveness (AHR) | Potent inhibition of AHR at low doses (ED50 of 0.25 µg/kg).[1] | Consistently reduce AHR in various mouse models. | Blocks allergen-induced lung function impairment.[2] | Reduces airway hyperresponsiveness in preclinical models.[3] | Reduces AHR in mouse models of allergic asthma. |
| BALF Eosinophils | Significantly reduces eosinophil counts in bronchoalveolar lavage fluid (BALF).[1] | Significantly reduce eosinophil counts in BALF.[4] | Prevents eosinophil infiltration into lung tissue.[2] | Reduces pulmonary eosinophilia.[3] | Reduces eosinophil counts in BALF.[5] |
| Lung Inflammation | General reduction in lung inflammation.[1] | Broadly suppress airway inflammation. | Broadly blocks type 2 inflammation.[2] | Reduces eosinophilic inflammation. | Reduces allergic airway inflammation. |
| Th2 Cytokines (IL-4, IL-13) | Significantly reduces lung IL-4-secreting cells.[1] | Inhibit the production of Th2 cytokines. | Blocks signaling of both IL-4 and IL-13.[2] | Does not directly target IL-4 or IL-13. | Does not directly target IL-4 or IL-13. |
| Mucus Production | Reduces airway goblet cell metaplasia. | Reduce mucus hypersecretion. | Reduces mucus production.[2] | Can reduce mucus production associated with eosinophilic inflammation. | Can reduce mucus production. |
Clinical Efficacy and Safety Profiles of Current Therapies
The following table summarizes the clinical efficacy and safety profiles of the established asthma therapies, providing a benchmark against which the future clinical development of this compound or other STAT inhibitors can be measured.
Table 3: Clinical Efficacy and Safety of Current Asthma Therapies
| Therapy | Key Clinical Efficacy Endpoints | Common Adverse Events |
| Inhaled Corticosteroids (ICS) | - Control of asthma symptoms and improved lung function.[6] - Prevention of exacerbations.[6] | - Oral candidiasis (thrush)[7] - Dysphonia (hoarseness)[7] - Potential for systemic side effects at high doses (e.g., growth suppression in children, osteoporosis).[5][8] |
| Long-Acting Beta-Agonists (LABAs) | - Improved lung function and symptom control, especially when combined with ICS.[9] - Prevention of nighttime symptoms.[10] | - Tachycardia - Tremor - Increased risk of severe asthma exacerbations and asthma-related death when used as monotherapy.[11] |
| Dupilumab (Anti-IL-4Rα) | - Significant reduction in severe exacerbation rates.[12] - Improvement in lung function (FEV1).[13][14] - Reduction in oral corticosteroid use.[13] | - Injection site reactions[13][15] - Oropharyngeal pain[13][15] - Eosinophilia[13][15] |
| Mepolizumab (Anti-IL-5) | - Significant reduction in exacerbation rates in patients with eosinophilic asthma.[1][4][16] - Reduction in oral corticosteroid use.[1] - Improvement in asthma control.[1] | - Headache - Injection site reactions - Back pain - Fatigue |
| Omalizumab (Anti-IgE) | - Reduction in asthma exacerbations in patients with allergic asthma.[2][17] - Reduction in corticosteroid use. - Improved asthma control and quality of life. | - Injection site reactions - Arthralgia (joint pain) - Pain - Dizziness - Anaphylaxis (rare but serious risk). |
Experimental Protocols
Representative Preclinical Asthma Model Protocol (e.g., Ovalbumin-Induced Allergic Airway Inflammation)
This protocol outlines a common methodology used to induce and evaluate allergic asthma in mice, providing a framework for testing novel therapeutics like this compound.
-
Sensitization:
-
Mice (commonly BALB/c strain) are sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum).
-
This is typically performed on day 0 and day 14 to establish a systemic allergic response.
-
-
Airway Challenge:
-
Following sensitization, mice are challenged with aerosolized OVA (e.g., 1-2% in saline) for a set duration (e.g., 20-30 minutes) on several consecutive days (e.g., days 28, 29, and 30).[12]
-
Control groups receive saline challenges.
-
-
Therapeutic Intervention:
-
The investigational drug (e.g., this compound) or a comparator drug is administered at a specified dose and route (e.g., intranasally, orally, or i.p.) prior to or during the challenge phase.
-
-
Endpoint Analysis (typically 24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) is measured using techniques such as whole-body plethysmography or the forced oscillation technique.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid (BALF). Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF are determined.
-
Lung Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of peribronchial inflammation and goblet cell hyperplasia.
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates are quantified using methods like ELISA or multiplex assays.
-
Serum IgE: Blood is collected to measure the levels of total and OVA-specific IgE.
-
Visualizations
Caption: IL-4/IL-13 signaling pathway and points of therapeutic intervention.
Caption: Generalized workflow for a preclinical mouse model of asthma.
Caption: Comparison of therapeutic intervention points in the asthma cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual blockade of IL‐4 and IL‐13 with dupilumab, an IL‐4Rα antibody, is required to broadly inhibit type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of omalizumab on peripheral blood eosinophilia in allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. socmucimm.org [socmucimm.org]
- 7. Favorable clinical efficacy of mepolizumab on the upper and lower airways in severe eosinophilic asthma: a 48-week pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. In mouse model of mixed granulocytic asthma with corticosteroid refractoriness, Bronchom mitigates airway hyperresponsiveness, inflammation and airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic efficacy of IL-17A neutralization with corticosteroid treatment in a model of antigen-driven mixed-granulocytic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 16. Safety of long-acting beta-agonists in asthma: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aspergillus fumigatus—Host Interactions Mediating Airway Wall Remodelling in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of PM-43I: A Guide for Laboratory Professionals
Essential safety and logistical information, including operational and disposal plans for the STAT6 inhibitor, PM-43I.
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper disposal, safe handling, and experimental application of this compound, a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Safety and Handling
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All laboratory personnel must handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following established laboratory safety protocols.
Key Safety Precautions:
-
Personal Protective Equipment: Wear protective gloves, safety goggles with side-shields, and impervious clothing.[2] In case of dust or aerosol formation, a suitable respirator should be used.[2]
-
Engineering Controls: Use this compound only in areas with adequate exhaust ventilation. An accessible safety shower and eye wash station should be readily available.[2]
-
Handling: Avoid inhalation, and contact with eyes and skin.[2] Do not eat, drink, or smoke when using this product.[1] Wash skin thoroughly after handling.[1]
-
First Aid:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[1]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician.[1]
-
Inhalation: Move the person to fresh air.[1]
-
Storage
Proper storage is essential to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | |
| Solvent | -80°C | 6 months |
Table 1: Recommended Storage Conditions for this compound.[3]
Disposal Procedures
The primary directive for the disposal of this compound is to avoid release into the environment .[1] Due to its aquatic toxicity, all waste containing this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.
-
Waste Collection:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and clearly identify the contents, including "this compound".
-
Storage of Waste: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. The container must be transported to an approved waste disposal plant.[1]
-
Spill Management: In the event of a spill, collect the spillage for disposal and wash the affected area thoroughly.[1]
Experimental Protocols and Applications
This compound is a valuable tool for studying STAT6-mediated signaling in various contexts, particularly in allergic diseases like asthma.[4] It functions by targeting the SH2 domain of STAT6, thereby inhibiting its phosphorylation and subsequent activation.
In Vitro STAT6 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on STAT6 phosphorylation in a cell-based assay.
Materials:
-
Beas-2B immortalized human airway cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Recombinant human IL-4
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protein assay reagents
-
Antibodies for Western blotting (anti-phospho-STAT6, anti-total-STAT6, secondary antibodies)
Procedure:
-
Cell Culture: Culture Beas-2B cells to 70-80% confluency.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.05-5 µM) for 2 hours.[4]
-
Stimulation: Stimulate the cells with IL-4 (e.g., 10 ng/mL) for a specified time (e.g., 15-30 minutes) to induce STAT6 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT6 and total STAT6.
-
Incubate with appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection system.
-
-
Analysis: Quantify the band intensities to determine the extent of STAT6 phosphorylation inhibition by this compound.
In Vivo Allergic Airway Disease Model
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of allergic airway disease.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA) or other allergen
-
Alum adjuvant
-
This compound solution for administration
-
Vehicle control
-
Equipment for intranasal administration
-
Materials for bronchoalveolar lavage (BAL) and lung tissue collection
Procedure:
-
Sensitization: Sensitize the mice to the allergen (e.g., intraperitoneal injections of OVA with alum).
-
Challenge: Challenge the sensitized mice with the allergen (e.g., intranasal administration of OVA).
-
Treatment: Administer this compound (e.g., intranasally at a specified dose) or vehicle control at desired time points relative to the allergen challenge.[4]
-
Assessment of Airway Inflammation:
-
Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the airways.
-
Analyze the BAL fluid for inflammatory cell counts (e.g., eosinophils) and cytokine levels.
-
-
Histological Analysis: Collect lung tissue for histological examination to assess inflammation and airway remodeling.
-
Data Analysis: Compare the inflammatory parameters between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy of the inhibitor.
Visualizing Workflows and Pathways
IL-4/IL-13 Signaling Pathway and this compound Inhibition
Caption: IL-4/IL-13 signaling cascade leading to STAT6 activation and its inhibition by this compound.
This compound Disposal Workflow
References
Personal protective equipment for handling PM-43I
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PM-43I, a potent STAT6 inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained on the risks and proper handling procedures before working with this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects against splashes and aerosols. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Impervious clothing (laboratory coat). | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator. | Required when dust or aerosol formation is possible. |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation :
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that an accessible safety shower and eye wash station are available.[1]
-
Don all required PPE as specified in the table above.
-
-
Handling :
-
Storage :
Emergency Procedures: First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Remove contact lenses. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1] |
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Disposal : Dispose of contents and container to an approved waste disposal plant.[1]
-
Environmental Precautions : Avoid release to the environment.[1] Collect any spillage.[1] Keep the product away from drains, water courses, or the soil.[1]
Experimental Protocol Example: In-Vivo Study in Mice
The following is a summary of an experimental protocol for the intranasal administration of this compound in mice, as described in a study on allergic lung disease.
-
Objective : To assess the effect of this compound on allergic airway disease.
-
Animal Model : BALB/c mice.
-
Drug Formulation : this compound was suspended in a vehicle of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) at a 1:5 drug-to-DLPC ratio. The mixture was solubilized in t-butyl alcohol, frozen, lyophilized, and then suspended in PBS and sonicated before use.
-
Dosing and Administration :
-
Mice were treated daily via intranasal administration with this compound at doses ranging from 0.025 to 25 μg/kg.
-
Vehicle (DLPC) was used as a control.
-
-
Challenge : Mice were challenged every other day with ovalbumin (Ova).
-
Endpoints Assessed :
-
Airway hyperresponsiveness (AHR) to acetylcholine.
-
Bronchoalveolar lavage (BAL) cellularity.
-
Lung cytokine production.
-
Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: Workflow for safe handling, storage, and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
